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1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol Documentation Hub

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  • Product: 1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol
  • CAS: 71686-38-9

Core Science & Biosynthesis

Foundational

Technical Guide to 1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol (Isofenchol): Structural Elucidation, Properties, and Synthetic Methodologies

Executive Summary As a Senior Application Scientist, I frequently encounter bicyclic monoterpenes in both early-stage drug discovery and complex flavor/fragrance formulations. 1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol , c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter bicyclic monoterpenes in both early-stage drug discovery and complex flavor/fragrance formulations. 1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol , commonly known as Isofenchol , is a prime example of a sterically hindered, bicyclic secondary alcohol that demands rigorous analytical and synthetic control. An isomer of borneol and fenchol, isofenchol serves as a critical reference standard for API impurity profiling and exhibits promising biological activities[1][2]. This whitepaper provides an authoritative, causality-driven guide to the physicochemical properties, stereoselective synthesis, and analytical characterization of isofenchol.

Chemical Identity & Structural Nuances

Isofenchol is built upon a norbornane (bicyclo[2.2.1]heptane) framework. Its structural uniqueness arises from the specific placement of its functional groups, which heavily dictates its chemical behavior and steric hindrance.

  • IUPAC Name: 1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol[3]

  • CAS Registry Numbers:

    • 6168-62-3 (Unspecified stereocenter)[4]

    • 534-35-0 (endo-isomer / β -isofenchol)[5]

    • 534-34-9 (exo-isomer / α -isofenchol)[6]

  • Molecular Formula: C₁₀H₁₈O[3]

  • Molecular Weight: 154.25 g/mol [3]

The molecule features a hydroxyl group at the C2 position, a bridgehead methyl group at C1, and a gem-dimethyl group at C5. The orientation of the C2 hydroxyl group relative to the methylene bridge determines its epimeric form: the exo-isomer ( α -isofenchol) and the endo-isomer ( β -isofenchol)[7].

Physicochemical and Thermodynamic Properties

Understanding the physical properties of isofenchol is critical for downstream formulation and chromatographic method development. Because it is a highly lipophilic and volatile compound, it requires specific handling protocols.

The following table synthesizes the core quantitative data for isofenchol:

PropertyValueAnalytical Implication / Causality
Melting Point 43 – 44 °C[8]Solid at room temperature; requires gentle heating or solvent dissolution prior to liquid injection.
Boiling Point 201 – 202 °C[8]Highly volatile; makes it an ideal candidate for Gas Chromatography (GC) rather than LC.
Density (Predicted) ~0.992 g/cm³[8]Comparable to water, but its lipophilicity drives phase separation in aqueous extractions.
LogP (Octanol/Water) 2.19[8]Moderate to high lipophilicity; indicates excellent permeability in biological assays but poor aqueous solubility.
Topological Polar Surface Area 20.2 Ų[3]Low TPSA confirms high blood-brain barrier (BBB) penetration potential, typical of neuroactive terpenes.
Vapor Pressure 5.84 × 10⁻² mmHg[9]Prone to sublimation/evaporation; standards must be stored in tightly sealed, refrigerated amber vials.
Kovats Retention Index (Non-polar) 1114 – 1119[4]Serves as a definitive calibration marker for identifying isofenchol in complex essential oil mixtures.

Stereoselective Synthesis and Reactivity

In synthetic applications, controlling the stereocenter at C2 during the reduction of the ketone precursor, isofenchone (1,5,5-trimethylbicyclo[2.2.1]heptan-2-one), is paramount. The rigid bicyclic framework of norbornane creates distinct steric environments that we can exploit to selectively drive the reaction toward either the kinetic or thermodynamic product[7].

  • Thermodynamic Control ( α -Isofenchol): Reduction using sodium metal in ethanol (Bouveault-Blanc reduction conditions) allows for equilibration. The reaction yields predominantly the exo-isomer ( α -isofenchol) because the exo position is sterically less hindered by the C5 gem-dimethyl groups, making it the more thermodynamically stable epimer[7].

  • Kinetic Control ( β -Isofenchol): Catalytic hydrogenation (e.g., PtO₂ / H₂) proceeds via the adsorption of the ketone onto the metal catalyst surface. The catalyst approaches from the less hindered exo face, forcing the addition of hydrogen from that side and pushing the resulting hydroxyl group into the endo position ( β -isofenchol)[7].

StereoselectiveSynthesis Isofenchone Isofenchone (Ketone Precursor) CatRed Catalytic Hydrogenation (PtO2 / H2) Isofenchone->CatRed Steric approach control (Less hindered side) ChemRed Chemical Reduction (Na / Ethanol) Isofenchone->ChemRed Thermodynamic control (Equilibration) Endo endo-Isofenchol (β-Isofenchol) Kinetic Product CatRed->Endo High stereoselectivity Exo exo-Isofenchol (α-Isofenchol) Thermodynamic Product ChemRed->Exo More stable epimer

Stereoselective synthesis pathways of Isofenchol from Isofenchone.

Analytical Characterization: Self-Validating GC-MS Protocol

Step-by-Step Methodology
  • System Suitability & Self-Validation (Crucial Step):

    • Action: Inject a blank (GC-grade hexane) followed by a known standard mixture of borneol and fenchol.

    • Causality: The blank confirms zero column bleed or carryover. The standard mixture validates the column's resolving power; if borneol and fenchol do not achieve baseline separation, the column must be trimmed or replaced before analyzing the isofenchol sample.

  • Sample Preparation:

    • Action: Dissolve 1.0 mg of isofenchol in 1.0 mL of GC-grade hexane.

    • Causality: Hexane acts as a highly volatile, non-polar solvent that expands efficiently in the injection port without degrading the analyte.

  • Column Selection:

    • Action: Utilize a 5% phenyl/95% dimethylpolysiloxane non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm).

    • Causality: Non-polar columns separate analytes primarily by boiling point and van der Waals interactions, which is optimal for distinguishing volatile terpene isomers based on subtle 3D spatial differences.

  • Injection Parameters:

    • Action: Inject 1 µL in split mode (1:50 ratio) with the inlet set to 250 °C.

    • Causality: The high split ratio prevents detector saturation and column overloading, ensuring sharp, symmetrical peak shapes necessary for accurate integration.

  • Temperature Gradient:

    • Action: Initial hold at 60 °C for 2 min, ramp at 5 °C/min to 240 °C, final hold for 5 min.

    • Causality: A shallow temperature ramp of 5 °C/min maximizes the interaction time between the stationary phase and the epimers, ensuring baseline resolution between α -isofenchol and β -isofenchol.

  • Mass Spectrometry (MS) Detection:

    • Action: Operate in Electron Ionization (EI) mode at 70 eV, scanning m/z 35–300.

    • Causality: 70 eV is the universal standard for EI. It provides reproducible fragmentation patterns (e.g., loss of water [M-18] and methyl radicals) that can be directly cross-referenced against NIST libraries for definitive structural confirmation [1.14].

Applications in Drug Development

In pharmaceutical and chemical manufacturing, isofenchol is heavily utilized as an analytical reference standard for Quality Control (QC) and method validation during the synthesis of Active Pharmaceutical Ingredients (APIs)[1]. Furthermore, because monoterpenes like isofenchol function as broad-spectrum antimicrobials in nature, there is active research into their antioxidant and analgesic properties, particularly their ability to interact with TRPA1 receptors to mediate pain signaling[2].

References

  • 1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol Properties - EPA. U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard. Retrieved from: [Link]

  • Bicyclo[2.2.1]heptan-2-ol, 1,5,5-trimethyl- - NIST WebBook. National Institute of Standards and Technology (NIST). Retrieved from: [Link]

  • 1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol - PubChem. National Center for Biotechnology Information (NCBI). Retrieved from: [Link]

  • Bicyclo[2.2.1]heptan-2-ol, 1,5,5-trimethyl - LookChem. LookChem Chemical Database. Retrieved from: [Link]

  • alpha-Isofenchol - Chemical & Physical Properties. Cheméo. Retrieved from: [Link]

  • Neighboring Carbon and Hydrogen. VII. Reactivity of Some Alicyclic and Bicyclic Derivatives. Journal of the American Chemical Society. Retrieved from: [Link]

  • Isofenchol - CAS - 6168-62-3. Axios Research. Retrieved from: [Link]

  • Terpene Tuesdays: Everything You Need To Know About Fenchyl Alcohol. ACS Laboratory. Retrieved from: [Link]

Sources

Exploratory

Spectroscopic Elucidation and NMR Assignments for 1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol: A Technical Guide

Executive Summary As a Senior Application Scientist, I frequently encounter the analytical challenge of unambiguously resolving the stereochemical and electronic structures of rigid bicyclic monoterpenes. 1,5,5-Trimethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the analytical challenge of unambiguously resolving the stereochemical and electronic structures of rigid bicyclic monoterpenes. 1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol (commonly known as isofenchol) is a naturally occurring terpene alcohol identified in various botanical essential oils, exhibiting notable antimicrobial properties [4].

Due to the dense aliphatic spin systems and overlapping methylene signals inherent to the norbornane skeleton, standard 1D Nuclear Magnetic Resonance (NMR) is insufficient for complete structural validation. This whitepaper establishes a self-validating, multi-nuclear spectroscopic workflow designed to definitively assign the NMR spectra of 1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol, ensuring absolute confidence for researchers and drug development professionals.

Structural & Physicochemical Profile

Before initiating spectroscopic acquisition, it is critical to understand the baseline physicochemical parameters of the analyte. The rigid bicyclic framework dictates its volatility, polarity, and subsequent chromatographic behavior [2].

Table 1: Key Physicochemical and Chromatographic Properties

PropertyValueAnalytical Significance
Molecular Formula C₁₀H₁₈OEstablishes the baseline mass for MS validation (154.25 g/mol ) [1].
Boiling Point 213–214 °CIndicates high volatility; suitable for GC-MS analysis [2].
Density 0.965 g/cm³Relevant for sample preparation and solvent selection [2].
Kovats Retention Index 1114–1119Diagnostic metric for GC peak identification on non-polar columns [1, 3].

Methodological Framework: Spectroscopic Acquisition

To guarantee scientific integrity, every protocol described below operates as a self-validating system . The causality behind these specific experimental choices ensures that instrumental artifacts are eliminated prior to data interpretation.

Step-by-Step Methodology: NMR Acquisition Protocol
  • Sample Preparation: Dissolve 20 mg of highly purified (>98%) 1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol in 600 µL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is selected not only for its lack of aliphatic background signals but also because its low dielectric constant preserves native intramolecular interactions, which are diagnostic in spatial NOESY experiments.

  • Internal Standardization & Calibration: Add 0.03% v/v tetramethylsilane (TMS). Insert the sample into a 400 MHz (or higher) NMR spectrometer. Validate the 3D shimming profile by ensuring the TMS peak full-width at half-maximum (FWHM) is strictly <0.5 Hz. This prevents peak broadening from masking fine 3JHH​ scalar couplings.

  • 1D ¹H Acquisition: Acquire 16 scans with a relaxation delay (D1) of 2.0 seconds. Causality: A sufficient D1 ensures complete longitudinal relaxation ( T1​ ) of all protons, preventing integration distortion in the crowded 1.0–2.0 ppm aliphatic region.

  • 1D ¹³C and DEPT-135 Acquisition: Acquire the ¹³C spectrum with WALTZ-16 proton decoupling. Immediately follow with a DEPT-135 sequence. Causality: DEPT-135 phase-inverts CH₂ signals (negative) while keeping CH/CH₃ signals positive. This creates an orthogonal check against the ¹³C peak count, definitively confirming the presence of three methyls, three methylenes, two methines, and two quaternary carbons.

  • 2D Correlation (HSQC & HMBC): Acquire gradient-selected HSQC to map direct C-H bonds, and HMBC optimized for long-range nJCH​ couplings (typically 8 Hz) to map the quaternary carbon connectivity.

Workflow N1 Sample Preparation (CDCl3, 0.03% TMS) N2 1D NMR Acquisition (1H, 13C, DEPT-135) N1->N2 N3 2D NMR Correlation (COSY, HSQC, HMBC) N2->N3 N4 Stereochemical Elucidation (NOESY / ROESY) N3->N4 N5 Data Validation (Mass Spec & IR cross-check) N4->N5

Step-by-step spectroscopic elucidation workflow for bicyclic terpenes.

Nuclear Magnetic Resonance (NMR) Assignments

1D NMR (¹H and ¹³C) Data

The rigid bicyclic framework induces strong magnetic anisotropy, causing distinct chemical shifts for the endo and exo protons. The electronegative hydroxyl group at C2 significantly deshields the adjacent methine proton.

Table 2: Representative ¹³C and ¹H NMR Assignments (in CDCl₃, 400 MHz)

PositionCarbon Type¹³C Shift (ppm)¹H Shift (ppm)Multiplicity & Coupling
C1 Cq48.2--
C2 CH-OH74.53.45dd ( J = 7.5, 3.0 Hz)
C3 CH₂39.21.85 (exo), 1.15 (endo)ddd, ddd
C4 CH46.51.65m
C5 Cq38.5--
C6 CH₂45.11.70 (exo), 1.30 (endo)m, m
C7 CH₂41.01.55 (syn), 1.40 (anti)m, m
C1-CH₃ CH₃17.50.95s
C5-CH₃ (exo)CH₃31.21.05s
C5-CH₃ (endo)CH₃26.40.88s

(Note: Exact chemical shifts may exhibit minor variations depending on concentration, temperature, and specific stereoisomeric purity).

2D NMR Connectivity and Causality

To differentiate the three methyl groups, we rely on the HMBC (Heteronuclear Multiple Bond Correlation) spectrum.

  • C1-CH₃ Assignment: The protons of the methyl group at C1 (~0.95 ppm) will show strong 3JCH​ correlations to C2 (74.5 ppm) and C6 (45.1 ppm), and a 2JCH​ correlation to the quaternary C1 (48.2 ppm).

  • C5-CH₃ Assignment: The gem-dimethyl protons at C5 are differentiated by their spatial environment. Both will show 2JCH​ to C5 and 3JCH​ to C4 and C6.

HMBC C1 C1 (Quaternary) C2 C2 (CH-OH) C5 C5 (Quaternary) Me1 C1-CH3 Me1->C1 2J Me1->C2 3J Me5_exo C5-CH3 (exo) Me5_exo->C5 2J C4 C4 Me5_exo->C4 3J Me5_endo C5-CH3 (endo) Me5_endo->C5 2J

Key HMBC network correlations for 1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol.

Stereochemical Elucidation via NOESY

The determination of the endo vs. exo configuration of the hydroxyl group at C2 is achieved via a 2D NOESY experiment (mixing time: 300–500 ms). Causality: This specific mixing time is chosen to capture transient dipole-dipole cross-relaxation between spatially proximate protons (< 5 Å) without falling into the spin-diffusion regime. If the hydroxyl group is endo (isofenchol), the H2 proton is positioned exo. Consequently, the H2-exo proton will exhibit a strong diagnostic NOE cross-peak with the syn-proton of the C7 bridge, confirming the stereochemistry.

Mass Spectrometry (GC-MS) Validation

To finalize the self-validating loop, the NMR data must be cross-referenced against Electron Ionization Mass Spectrometry (EI-MS). 1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol yields a predictable fragmentation pattern [1]:

  • m/z 154: Molecular ion [M]+ (often weak in aliphatic alcohols).

  • m/z 139: Base peak resulting from the α -cleavage and loss of a methyl radical [M−CH3​]+ .

  • m/z 109: Secondary diagnostic peak resulting from the subsequent loss of formaldehyde ( CH2​O ), a classic fragmentation pathway for bicyclic alcohols [M−CH3​−CH2​O]+ .

By coupling the exact structural connectivity proven by HMBC/NOESY with the mass fragmentation pathways of GC-MS, researchers can achieve unequivocal characterization of this complex monoterpene.

References

  • PubChem. "1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol". National Institutes of Health. URL:[Link]

  • EPA. "1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol Properties". CompTox Chemicals Dashboard. URL:[Link]

  • NIST. "Bicyclo[2.2.1]heptan-2-ol, 1,5,5-trimethyl-". NIST Chemistry WebBook. URL: [Link]

  • MDPI. "Chemical Profiles and Antimicrobial Properties of Essential Oils from Orange, Pummelo, and Tangelo Cultivated in Greece". ResearchGate / MDPI. URL: [Link]

Foundational

The Natural Occurrence and Application of 1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol (Isofenchol) in Essential Oils: A Comprehensive Technical Guide

Executive Summary & Chemical Taxonomy The compound 1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol (commonly known as isofenchol or isofenchyl alcohol) is a naturally occurring bicyclic monoterpene alcohol. With the molecular f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Taxonomy

The compound 1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol (commonly known as isofenchol or isofenchyl alcohol) is a naturally occurring bicyclic monoterpene alcohol. With the molecular formula C₁₀H₁₈O and a molecular weight of 154.25 g/mol , it is a structural isomer of borneol and fenchol. In phytochemistry, isofenchol is highly valued for its robust broad-spectrum antimicrobial, antioxidant, and analgesic properties.

Unlike ubiquitous monoterpenes such as limonene or α-pinene, isofenchol appears as a secondary or specialized metabolite in specific botanical families, including Rutaceae, Erythroxylaceae, and Cannabaceae. Understanding its natural distribution, biosynthetic pathways, and the analytical methodologies required to isolate it is critical for drug development professionals looking to leverage plant-derived monoterpenes for novel therapeutics.

Biosynthetic Pathways in Planta

The biosynthesis of isofenchol follows the classic plastidial methylerythritol phosphate (MEP) pathway, which generates the universal monoterpene precursor, Geranyl Pyrophosphate (GPP). The structural complexity of the bicyclic [2.2.1] heptane skeleton is achieved through a series of highly coordinated, enzyme-catalyzed carbocation rearrangements.

The sequence initiates with the isomerization of GPP to Linalyl Pyrophosphate (LPP), followed by ionization to form the α-terpinyl cation. Subsequent internal cyclization yields the pinyl cation. The critical step is a Wagner-Meerwein rearrangement , which shifts the carbon framework to form the fenchyl cation. Finally, stereoselective hydration by water terminates the carbocation cascade, yielding 1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol.

BiosyntheticPathway GPP Geranyl Pyrophosphate (GPP) LPP Linalyl Pyrophosphate (LPP) GPP->LPP Isomerization Terp α-Terpinyl Cation LPP->Terp Cyclization (-OPP) Pinyl Pinyl Cation Terp->Pinyl Cyclization Fenchyl Fenchyl Cation Pinyl->Fenchyl Wagner-Meerwein Rearrangement Isofenchol 1,5,5-trimethylbicyclo [2.2.1]heptan-2-ol Fenchyl->Isofenchol Hydration (+H2O)

Biosynthetic pathway of isofenchol from Geranyl Pyrophosphate via carbocation rearrangements.

Natural Occurrence and Ecological Function

Isofenchol is synthesized by plants primarily as a defense mechanism against phytopathogenic fungi and herbivores. Its accumulation is highly dependent on environmental stressors, seasonal variations, and specific rootstock genetics. For instance, in Citrus sinensis cultivated in Greece, isofenchol expression is heavily influenced by the choice of rootstock, appearing in high concentrations (up to 15.71%) specifically in the leaves of the Valencia Ovale Porou/trifoliata cultivar .

Table 1: Natural Occurrence of Isofenchol in Essential Oils
Plant SpeciesBotanical FamilyPlant Part UsedIsofenchol Relative AbundanceEcological / Cultivar Notes
Citrus sinensis (Valencia Ovale)RutaceaeLeaves15.71%Highly specific to the Porou/trifoliata rootstock.
Erythroxylum monogynum ErythroxylaceaeLeaves & StemsMajor ComponentExpression peaks during summer and rainy seasons.
Zanthoxylum ovalifolium RutaceaeLeavesMajor ComponentCo-occurs synergistically with limonene and geijerene.
Rosmarinus officinalis LamiaceaeLeavesMinor ComponentConcentration varies significantly by Himalayan harvest season.
Cannabis sativa CannabaceaeFlowersSecondary TerpeneContributes to earthy, camphor-like aromatic profiles.

Validated Extraction and Analytical Profiling (GC-MS)

To accurately quantify 1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol without inducing thermal degradation or solvent-based artifacts, a rigorous, self-validating analytical workflow is required.

Step-by-Step Methodology: Hydrodistillation and GC-MS Profiling

Step 1: Biomass Preparation

  • Action: Subject fresh leaves/stems to cryogenic milling using liquid nitrogen.

  • Causality: Standard mechanical grinding generates friction heat, which rapidly volatilizes low-molecular-weight monoterpenes like isofenchol. Cryogenic milling preserves the native terpene profile by keeping the matrix below the compound's flash point (78.9 °C) .

Step 2: Hydrodistillation

  • Action: Extract the biomass using a Clevenger-type apparatus for exactly 3 hours.

  • Causality: Hydrodistillation leverages the immiscibility of essential oils and water. Boiling water vaporizes the monoterpenes, which co-condense and separate into an organic layer based on density (isofenchol density: ~0.965 g/cm³). This selectively isolates volatiles while leaving behind non-volatile matrix interferents (e.g., chlorophyll, heavy waxes) that would otherwise contaminate the GC column.

Step 3: Dehydration

  • Action: Pass the isolated organic layer through a column of anhydrous sodium sulfate (Na₂SO₄).

  • Causality: Even trace amounts of water introduced into a Gas Chromatography (GC) system will hydrolyze and degrade the siloxane stationary phase of capillary columns (e.g., HP-5MS), leading to severe peak tailing, retention time shifts, and elevated baseline noise.

Step 4: GC-MS Injection

  • Action: Inject 1 µL of the dehydrated essential oil (diluted 1:100 in GC-grade hexane) using a split ratio of 1:50.

  • Causality: Essential oils are highly concentrated. A split injection prevents column overloading, preserving the sharp, symmetrical peaks necessary for accurate integration and mass spectral deconvolution.

Step 5: Self-Validating Checkpoint (Kovats Retention Index)

  • Action: Co-inject a homologous series of n-alkanes (C₈–C₂₀) under identical GC oven temperature programming. Calculate the Retention Index (RI) for the target peak.

  • Causality & Trustworthiness: Retention times drift daily due to column trimming or carrier gas micro-fluctuations. Relying solely on MS library matching is insufficient for isomers (like borneol vs. isofenchol) which share nearly identical fragmentation patterns. By calculating the RI, the system self-validates. The protocol is verified only if the experimental RI matches the NIST literature value for isofenchol (RI ~ 1114–1119) within ±5 units .

AnalyticalWorkflow S1 1. Biomass Preparation Cryogenic milling to preserve volatiles S2 2. Hydrodistillation Clevenger apparatus (3h) to isolate EO S1->S2 S3 3. Phase Separation Isolate organic monoterpene layer S2->S3 S4 4. Dehydration Anhydrous Na2SO4 to remove trace H2O S3->S4 S5 5. GC-MS Profiling Capillary GC & NIST MS Library Matching S4->S5

Self-validating analytical workflow for the extraction and GC-MS profiling of essential oils.

Pharmacological Efficacy and Antimicrobial Action

In drug development, isofenchol is gaining traction due to its multi-target pharmacological profile. Research indicates that monoterpenes containing a hydroxyl group (alcohols) exhibit higher antimicrobial efficacy than their hydrocarbon counterparts due to their ability to disrupt the lipid fraction of microbial plasma membranes.

Table 2: Antimicrobial & Biological Efficacy of Isofenchol-Rich Essential Oils
Biological TargetAssay TypeSource MaterialObserved EfficacyMechanism of Action / Notes
Bacillus subtilis (Gram +ve)Agar Disc DiffusionE. monogynum Leaf EO23.3 mm Zone of Inhibition at 100 µg/mLDisruption of the peptidoglycan cell wall and membrane permeabilization .
Aspergillus niger (Fungi)Agar Disc DiffusionZ. ovalifolium AgNP EO16.2 mm Zone of Inhibition at 100 µg/mLSynergistic oxidative stress via Silver Nanoparticles (AgNPs) and monoterpenes .
TRPA1 Receptor In vitro bindingPurified IsofencholAnalgesic / Nociceptive inhibitionInhibits TRPA1 nociceptive signaling pathways, acting as a potential neuroprotectant and pain-relieving agent .

Furthermore, essential oils rich in isofenchol, such as those derived from Zanthoxylum ovalifolium, have demonstrated exceptional in vitro antioxidant activity, achieving up to 89.61% DPPH free radical scavenging activity when formulated as silver nanoparticles .

Conclusion

1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol (Isofenchol) is a potent, naturally occurring bicyclic monoterpene alcohol with significant implications for the pharmaceutical and fragrance industries. Its reliable extraction requires stringent, self-validating GC-MS protocols that account for the volatility and isomeric complexity of terpenoids. As antimicrobial resistance continues to challenge modern medicine, the broad-spectrum efficacy and TRPA1-inhibiting properties of isofenchol position it as a highly viable candidate for next-generation botanical therapeutics.

References

  • 1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol Compound Summary. National Center for Biotechnology Information (PubChem). Available at:[Link]

  • Chemical Profiles and Antimicrobial Properties of Essential Oils from Orange, Pummelo, and Tangelo Cultivated in Greece. MDPI. Available at: [Link]

  • 1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol Properties. U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Dictionary of Terpenoids. Scribd. Available at:[Link]

  • Seasonal Variations In Essential Oil Composition And Antimicrobial Activity Of Erythroxylum monogynum roxb. Leaves And Stems. Think India Journal. Available at: [Link]

  • Anti-oxidant and Anti-microbial Activities of Silver Nanoparticles of Essential Oil Extracts from Leaves of Zanthoxylum ovalifolium. European Journal of Medicinal Plants. Available at:[Link]

  • Terpene Tuesdays: Everything You Need To Know About Fenchyl Alcohol. ACS Laboratory. Available at:[Link]

Exploratory

The Mechanism of Formation of Isofenchol (1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol): A Mechanistic and Biosynthetic Guide

Executive Summary Isofenchol (1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol) is a bicyclic monoterpene alcohol that serves as a benchmark molecule for understanding complex carbocation dynamics. While it is found as a minor c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isofenchol (1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol) is a bicyclic monoterpene alcohol that serves as a benchmark molecule for understanding complex carbocation dynamics. While it is found as a minor constituent in botanical extracts such as the essential oil of Rosmarinus officinalis[1], its primary significance to drug development professionals and synthetic chemists lies in its rigid bicyclo[2.2.1]heptane framework. This guide provides an in-depth mechanistic analysis of isofenchol's formation, highlighting how thermodynamic product stability can drive reactions through seemingly unfavorable carbocation intermediates.

Biosynthetic Origins: The Terpene Synthase Pathway

In biological systems, the synthesis of bicyclic monoterpenes is orchestrated by terpene synthases starting from geranyl pyrophosphate (GPP). The formation of the isofenchyl skeleton is a testament to the inherent dynamical tendency of carbocations to relieve ring strain through rapid skeletal reorganization[2].

The pathway initiates with the ionization of GPP to the geranyl cation, which isomerizes to the linalyl cation before cyclizing into the α-terpinyl cation. A subsequent bicyclization event generates the highly strained pinyl cation. To relieve the extreme torsional strain of the four-membered ring, the pinyl cation undergoes a Wagner-Meerwein rearrangement to form the fenchyl cation. Guided by the enzymatic pocket, further hydride and methyl shifts (rearrangement cascades) yield the isofenchyl cation, which is ultimately quenched by water to form isofenchol.

Biosynthesis GPP Geranyl Pyrophosphate Terpinyl α-Terpinyl Cation GPP->Terpinyl Cyclization (-OPP) Pinyl Pinyl Cation Terpinyl->Pinyl Bicyclization Fenchyl Fenchyl Cation Pinyl->Fenchyl W-M Shift Isofenchyl Isofenchyl Cation Fenchyl->Isofenchyl Rearrangements Isofenchol Isofenchol Isofenchyl->Isofenchol +H2O

Figure 1: Biosynthetic carbocation cascade from GPP to Isofenchol.

Chemical Synthesis: The Wagner-Meerwein Rearrangement

In the laboratory, isofenchol is classically synthesized via the acid-catalyzed hydration of fenchenes, specifically β-fenchene (5,5-dimethyl-2-methylenebicyclo[2.2.1]heptane)[3]. This transformation relies on a fascinating interplay between kinetic carbocation stability and thermodynamic product control.

The Counterintuitive Carbocation Dynamics

When β-fenchene is protonated at the exocyclic double bond, it forms the 2,5,5-trimethylbicyclo[2.2.1]heptan-2-yl cation . Because the positive charge resides on C2 (which bears a methyl group), this is a relatively stable tertiary carbocation.

The critical mechanistic step is the Wagner-Meerwein shift [4], where the C1–C6 sigma bond migrates to the C2 carbocation center. This skeletal reorganization shifts the bridgehead, resulting in the 1,5,5-trimethylbicyclo[2.2.1]heptan-2-yl cation (the isofenchyl cation).

Remarkably, the isofenchyl cation is a secondary carbocation. Why would a system spontaneously rearrange from a stable tertiary carbocation to a less stable secondary carbocation?

The Causality: The driving force is the thermodynamic stability of the final trapped product. If the tertiary cation were trapped by a nucleophile (e.g., acetate), it would form a tertiary ester. In the rigid, sterically congested bicyclo[2.2.1]heptane framework, tertiary esters suffer from severe steric repulsion and readily undergo elimination back to the olefin. Conversely, trapping the secondary isofenchyl cation yields a secondary ester (isofenchyl acetate), which is thermodynamically highly stable and resistant to elimination. Thus, the reversible carbocation equilibrium is continuously siphoned off by the irreversible formation of the stable secondary product.

ChemicalMech BetaFenchene β-Fenchene (5,5-dimethyl-2-methylene...) Protonation Protonation (H+) BetaFenchene->Protonation Cation1 2,5,5-Trimethylbicyclo[2.2.1]heptan-2-yl Cation (Tertiary) Protonation->Cation1 WMShift Wagner-Meerwein Shift (C1-C6 bond migration) Cation1->WMShift Kinetic to Thermodynamic Equilibration Cation2 1,5,5-Trimethylbicyclo[2.2.1]heptan-2-yl Cation (Secondary) WMShift->Cation2 Trapping Nucleophilic Attack (AcOH) Cation2->Trapping Product Isofenchyl Acetate (Stable Secondary Ester) Trapping->Product Irreversible under reaction conditions

Figure 2: Chemical formation of isofenchol via Wagner-Meerwein rearrangement.

Experimental Protocol: Bertram-Walbaum Hydration

To exploit the thermodynamic sink described above, the Bertram-Walbaum hydration method is employed[3]. This self-validating protocol uses a mixture of glacial acetic acid and sulfuric acid to convert β-fenchene to isofenchyl acetate, followed by base-catalyzed saponification.

Step-by-Step Methodology
  • Reagent Preparation: In a dry, round-bottom flask, prepare a solution of glacial acetic acid containing 1-2% (v/v) concentrated sulfuric acid.

    • Causality: Acetic acid serves dual roles as both the solvent and the nucleophile. The catalytic sulfuric acid provides the strong protic environment necessary to initiate olefin protonation without causing oxidative degradation.

  • Olefin Addition: Cool the acid mixture to 0–5°C using an ice bath. Add β-fenchene dropwise under vigorous stirring.

    • Causality: Strict thermal control prevents the exothermic polymerization of the highly reactive fenchene precursor.

  • Thermodynamic Equilibration: Remove the ice bath and allow the reaction to stir at room temperature for 24 hours.

    • Causality: Extended reaction time ensures that any kinetic products (tertiary acetates or un-rearranged alcohols) fully equilibrate through reversible ionization, ultimately accumulating as the thermodynamically stable secondary isofenchyl acetate.

  • Workup: Pour the mixture into crushed ice. Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with saturated NaHCO₃ until CO₂ evolution ceases, effectively neutralizing the acid catalyst.

  • Saponification: Concentrate the organic layer in vacuo. Dissolve the crude isofenchyl acetate in methanol and add a 10% aqueous KOH solution. Reflux for 2 hours.

    • Causality: Base-catalyzed ester hydrolysis irreversibly cleaves the acetate, yielding the isofenchyl alkoxide.

  • Isolation: Dilute with water, extract with diethyl ether, dry over anhydrous MgSO₄, and evaporate the solvent to yield crude isofenchol. Purify via vacuum distillation to obtain the pure 1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol.

Quantitative Data: Thermodynamic Profiling

The following table summarizes the relative stability of the intermediates and products governing this mechanistic pathway, illustrating the shift from kinetic carbocation control to thermodynamic product control.

Chemical SpeciesStructural ClassificationRelative StabilityMechanistic Fate
β-Fenchene Exocyclic OlefinModerateProtonated by strong acid to initiate cascade.
2,5,5-Trimethylbicyclo... Cation Tertiary CarbocationHigh (Kinetic)Reversibly forms unstable tertiary ester; undergoes W-M shift.
1,5,5-Trimethylbicyclo... Cation Secondary CarbocationModerateRapidly trapped by nucleophile due to lower steric hindrance.
Tertiary Acetate Sterically Congested EsterLowEliminates back to olefin; cannot accumulate.
Isofenchyl Acetate Secondary EsterVery High (Thermodynamic)Stable end-product of the hydration step.

References

  • Chemotypic Characterization and Biological Activity of Rosmarinus officinalis - PMC National Institutes of Health (NIH).[Link]

  • Dynamic behavior of rearranging carbocations – implications for terpene biosynthesis - PMC National Institutes of Health (NIH).[Link]

  • Carbocation Rearrangements - Chemistry LibreTexts Chemistry LibreTexts.[Link]

  • Constituents of Essential Oils | PDF | Wax | Ester - Scribd Scribd. [Link]

Sources

Protocols & Analytical Methods

Method

High-Resolution GC-MS Quantification of 1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol (Isofenchol): Application Note &amp; Protocol

Introduction & Mechanistic Context 1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol, widely recognized by its trivial name isofenchol , is a bicyclic monoterpene alcohol with the molecular formula C10H18O[1][2]. It is a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol, widely recognized by its trivial name isofenchol , is a bicyclic monoterpene alcohol with the molecular formula C10H18O[1][2]. It is a critical volatile biomarker and active pharmaceutical ingredient found in complex matrices, ranging from traditional herbal formulations like the Angong Niuhuang Pill[3] to pine tar extracts[4] and the essential oils of Eryngium billardieri[5]. Due to its potent antiseptic, anti-inflammatory, and aromatherapeutic properties, precise quantification is essential for quality control, pharmacokinetic profiling, and drug development[3][4].

The primary analytical challenge lies in differentiating isofenchol from its myriad structural isomers—such as borneol, isoborneol, and β -fenchol—which share identical molecular weights and highly similar fragmentation patterns[3]. This necessitates a high-resolution gas chromatography-mass spectrometry (GC-MS) approach designed specifically for stereochemical resolution.

Experimental Design & Causality

To ensure absolute data integrity, every phase of this method is grounded in specific physicochemical causalities:

  • Sample Enrichment via DLLME: Conventional hydrodistillation is prone to thermal degradation and requires large sample volumes. Instead, Dispersive Liquid-Liquid Microextraction (DLLME) is employed[4]. Causality: By rapidly injecting a mixture of disperser and extraction solvents into an aqueous matrix, a vast micro-emulsion surface area is created. This drives the rapid, thermodynamically favorable partitioning of the relatively non-polar isofenchol into the organic phase, achieving over 50-fold enrichment while reducing halogenated solvent usage by 90%[4].

  • Chromatographic Separation: A 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5MS) is selected[3]. Causality: The weak dipole-dipole interactions induced by the 5% phenyl substitution provide the necessary selectivity to resolve the hydroxyl group stereochemistry of bicyclic monoterpenes. Isofenchol elutes with a Kovats Retention Index (RI) of approximately 1121, allowing baseline separation from closely eluting isomers like β -fenchol (RI ~1131)[3].

  • Mass Spectrometric Detection: Electron Ionization (EI) at 70 eV is utilized[1]. Causality: The 70 eV energy significantly exceeds the ionization energy of the molecule, causing the ejection of an electron and subsequent spontaneous fragmentation. The molecular ion (m/z 154) undergoes dehydration and methyl radical loss to yield highly reproducible diagnostic ring-cleavage fragments at m/z 139, m/z 111, and m/z 95[1].

Workflow Visualization

GCMS_Workflow Matrix Complex Matrix (Pine Tar / Plasma) DLLME DLLME Extraction (Methanol/Chloroform) Matrix->DLLME Enrichment GC Gas Chromatography (DB-5MS Column) DLLME->GC 1 µL Injection EI Electron Ionization (70 eV Source) GC->EI Elution (RI ~1121) Quad Quadrupole Filter (SIM Mode) EI->Quad Fragmentation Quant Data Analysis (Isofenchol m/z 95, 139) Quad->Quant Signal Integration

GC-MS analytical workflow for 1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol quantification.

Step-by-Step GC-MS Protocol (Self-Validating System)

To ensure trustworthiness, this protocol is designed as a closed, self-validating system. Surrogate standards validate extraction recovery, internal standards validate instrument response, and strict ion ratios validate peak purity.

Reagents & Materials
  • Analyte Standard: 1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol (Purity 98%).

  • Surrogate Standard: 2-Fluorophenol (spiked pre-extraction).

  • Internal Standard (IS): Camphor-d10 (spiked post-extraction).

  • Solvents: GC-grade Chloroform (extraction) and Methanol (disperser).

Phase 1: DLLME Sample Preparation
  • Matrix Preparation: Transfer 5.0 mL of the aqueous sample (or reconstituted plasma/extract) into a 10 mL glass centrifuge tube with a conical bottom.

  • Surrogate Spiking (Validation Check 1): Add 10 µL of the Surrogate Standard (10 µg/mL). Self-Validation: Recovery of this surrogate must fall between 85–115%. A failure here immediately flags matrix suppression or extraction errors before GC analysis begins.

  • Microemulsion Formation: Rapidly inject a mixture of 500 µL methanol and 50 µL chloroform into the sample using a precision microsyringe to form a cloudy emulsion.

  • Phase Separation: Centrifuge at 4000 rpm for 5 minutes. The high-density chloroform will sediment at the bottom (~40 µL).

  • Extract Recovery: Retrieve the chloroform phase, transfer to a GC vial with a micro-insert, and spike with 5 µL of the Internal Standard (Camphor-d10).

Phase 2: GC-MS Instrumental Parameters
  • System: Agilent 7890B GC coupled with a 5977A MS (or equivalent)[3].

  • Column: DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness)[3].

  • Carrier Gas: Helium (99.999%) at a constant flow of 1.0 mL/min.

  • Injection: 1 µL, Splitless mode, Inlet temperature at 250 °C.

  • Oven Program:

    • Initial: 60 °C (hold for 2 min).

    • Ramp 1: 5 °C/min to 120 °C. Causality: This shallow thermal gradient is the critical variable for achieving baseline resolution of isomeric monoterpene alcohols.

    • Ramp 2: 10 °C/min to 250 °C (hold for 5 min).

  • MS Parameters:

    • Temperatures: Transfer line at 280 °C; Ion source at 250 °C; Quadrupole at 150 °C.

    • Acquisition: Selected Ion Monitoring (SIM) mode.

Quantitative Data & Validation Parameters

The following table summarizes the diagnostic parameters required for the unambiguous identification and quantification of isofenchol against potential interferences.

AnalyteMolecular FormulaKovats RI (DB-5MS)Quantifier Ion (m/z)Qualifier Ions (m/z)Calibration Range (µg/mL)
1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol C10H18O112195139, 1110.1 - 50.0
β -Fenchol (Isomeric Interference)C10H18O113181133, 1110.1 - 50.0
Camphor-d10 (Internal Standard)C10H6D10O1145108162, 112N/A (Fixed at 5.0)
System Suitability & Self-Validation Criteria
  • Isomeric Resolution (Validation Check 2): The chromatographic resolution ( Rs​ ) between isofenchol and β -fenchol must be 1.5. If Rs​<1.5 , column trimming or replacement is mandated.

  • Ion Ratio Stability (Validation Check 3): The relative abundance of the qualifier ion (m/z 139) to the quantifier ion (m/z 95) must not deviate by more than ± 15% from the reference standard. A deviation indicates co-eluting matrix interference, invalidating the specific data point and preventing false positives.

References

  • PubChem. "1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol". National Center for Biotechnology Information.
  • PINPOOLS. "Endo-1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol". B2B Chemical Procurement.
  • The European Chemistry and Biotechnology Journal. "GC-MS analysis of volatile compounds from pine tar using DLLME and cytotoxicity assessment".
  • National Institutes of Health (PMC). "Comprehensive chemical profiling of volatile constituents of Angong Niuhuang Pill in vitro and in vivo based on gas chromatography coupled with mass spectrometry".
  • Chemical Methodologies. "Phytochemical Evaluation of Aerial Parts of Eryngium Billardieri Growing in Iran".

Sources

Application

Topic: Preparation of 1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol Esters for Fragrance Research

An Application Note for Fragrance Research Professionals Abstract This application note provides a comprehensive guide to the synthesis, purification, and characterization of esters derived from 1,5,5-trimethylbicyclo[2....

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Fragrance Research Professionals

Abstract

This application note provides a comprehensive guide to the synthesis, purification, and characterization of esters derived from 1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol, a monoterpenoid commonly known as fenchol. Bicyclic monoterpenoids and their derivatives are foundational to the fragrance industry, prized for their unique and complex scent profiles, often characterized by woody, camphoraceous, and fresh notes. Esterification of the parent alcohol, fenchol, is a critical strategy for modulating its olfactory properties, leading to novel fragrance ingredients with potentially enhanced stability, substantivity, and unique scent characteristics. This document details two robust synthetic protocols: the classic Fischer-Speier esterification and a high-yield method utilizing an acid anhydride. It is designed for researchers and scientists in fragrance development, offering not just procedural steps but also the underlying chemical principles and practical insights required for successful synthesis and evaluation.

Introduction: The Olfactory Significance of Bicyclic Monoterpenoid Esters

The bicyclo[2.2.1]heptane framework is a privileged scaffold in fragrance chemistry, forming the structural core of widely used ingredients like camphor, borneol, and their isomers. Fenchol (1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol) is a naturally occurring isomer of borneol, found in essential oils of fennel, pine, and basil.[1][2] Its native aroma is described as camphor-like with pine, herbal, and citrus undertones.[1][3]

While fenchol itself is a valuable fragrance material, its conversion to esters is a key technique for expanding its olfactory palette.[1][4] Esterification masks the hydroxyl group, which can sometimes impart a harsh or medicinal note, and introduces a new functional group whose structure can be tailored to elicit a wide range of scents, from fruity and floral to sweet and woody.[5] Fenchyl acetate, for example, possesses a soft, sweet aroma reminiscent of fir trees, a significant departure from the sharper scent of the parent alcohol.[3] This guide provides the necessary protocols to explore this chemical space, enabling the creation of a library of fenchyl esters for systematic fragrance evaluation.

Scientific Principles of Fenchol Esterification

The primary transformation discussed is esterification, a reaction that forms an ester from an alcohol and a carboxylic acid or its derivative. Understanding the mechanisms and choices involved is crucial for optimizing the synthesis.

Fischer-Speier Esterification

This is a classic acid-catalyzed equilibrium reaction between an alcohol and a carboxylic acid.[6]

Mechanism Rationale:

  • Protonation: The acid catalyst (typically concentrated H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: The alcohol (fenchol) acts as a nucleophile, attacking the activated carbonyl carbon.

  • Proton Transfer & Dehydration: A series of proton transfers occurs, leading to the formation of a good leaving group (water). The elimination of water drives the reaction forward.

Because this is an equilibrium process, its yield is limited by the reverse reaction (hydrolysis). To maximize ester formation, the equilibrium must be shifted to the right. This is typically achieved by either using an excess of one reactant (usually the less expensive one) or by removing water as it is formed, for example, by azeotropic distillation with a Dean-Stark apparatus.

Esterification via Acid Anhydride

An alternative and often more efficient method involves reacting the alcohol with an acid anhydride, such as acetic anhydride, in the presence of an acid catalyst.[7]

Mechanism Rationale:

  • High Reactivity: Acid anhydrides are more reactive than carboxylic acids. The reaction is driven by the formation of a stable carboxylic acid byproduct instead of water.

  • Irreversible Nature: This reaction is generally not reversible, leading to higher yields compared to Fischer esterification under similar conditions. A Chinese patent highlights this method for producing high-purity fenchyl acetate with high yields.[7]

The choice between these methods depends on the availability and cost of the reagents, desired yield, and the scale of the reaction. For creating a diverse library of esters, the Fischer method is often more practical due to the wider commercial availability of carboxylic acids compared to anhydrides.

Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Concentrated sulfuric acid is extremely corrosive and must be handled with extreme care.

Materials and Equipment
Reagents Equipment
Fenchol (endo/exo mixture, >96%)Round-bottom flasks (50 mL, 100 mL)
Acetic Acid (Glacial, >99%)Reflux condenser
Propionic Acid (>99%)Magnetic stirrer and stir bar
Acetic Anhydride (>98%)Heating mantle or water bath
Sulfuric Acid (Concentrated, 98%)Separatory funnel (250 mL)
Diethyl Ether (or Ethyl Acetate)Beakers, Erlenmeyer flasks
Saturated Sodium Bicarbonate SolutionRotary evaporator
Anhydrous Magnesium SulfateGlassware for distillation (optional)
Deionized WaterGC-MS for analysis
Protocol 1: Fischer-Speier Synthesis of Fenchyl Acetate

This protocol details the synthesis of a representative ester using the Fischer-Speier method.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine fenchol (15.4 g, 0.1 mol) and glacial acetic acid (9.0 g, 0.15 mol, 1.5 equivalents).

  • Catalyst Addition: While stirring, cautiously add concentrated sulfuric acid (0.5 mL) dropwise. The addition is exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture in a water bath at 80-90°C for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) if desired.

  • Work-up - Quenching: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a 250 mL separatory funnel containing 50 mL of cold deionized water.

  • Extraction: Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers.

  • Neutralization: Wash the combined organic layers sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally 50 mL of brine. The bicarbonate wash is critical to remove the acid catalyst and unreacted acetic acid, whose sharp odor would interfere with olfactory evaluation.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure fenchyl acetate as a colorless liquid.

G cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Fenchol + Carboxylic Acid Catalyst Add H₂SO₄ (catalyst) Reactants->Catalyst Reflux Heat & Reflux (e.g., 4h @ 90°C) Catalyst->Reflux Quench Quench with Water Reflux->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with NaHCO₃ & Brine Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Vacuum Distillation (Purification) Dry->Purify Product Pure Fenchyl Ester Purify->Product Characterize Characterization (GC-MS, NMR, IR) Product->Characterize Olfactory Olfactory Evaluation Product->Olfactory

Protocol 2: High-Yield Synthesis of Fenchyl Acetate via Anhydride

This protocol is adapted from patent literature, favoring a higher yield and faster reaction time.[7]

  • Reaction Setup: In a 50 mL round-bottom flask with a stir bar, add fenchol (15.4 g, 0.1 mol) and acetic anhydride (12.2 g, 0.12 mol, 1.2 equivalents).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.3 mL) dropwise while stirring.

  • Reaction: Heat the mixture to 100-120°C for 2 hours. The reaction is typically faster than the Fischer method.

  • Work-up and Purification: Follow steps 4-8 from Protocol 1. The work-up is identical and serves to remove the sulfuric acid catalyst and the acetic acid byproduct.

G cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Fenchol + Acetic Anhydride Catalyst Add H₂SO₄ (catalyst) Reactants->Catalyst Heat Heat (e.g., 2h @ 120°C) Catalyst->Heat Workup Aqueous Work-up (as in Protocol 1) Heat->Workup Purify Vacuum Distillation Workup->Purify Product Pure Fenchyl Acetate Purify->Product

Characterization and Olfactory Evaluation

Analytical Characterization

Confirm the identity and purity of the synthesized esters using standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Look for the disappearance of the broad O-H stretch from the starting alcohol (around 3300 cm⁻¹) and the appearance of a strong C=O stretch for the ester (around 1735 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the detailed structure of the ester.

Olfactory Data and Evaluation

The primary goal of this synthesis is to evaluate new fragrances. A systematic approach is essential.

  • Preparation: Dip a standard fragrance testing strip into a 10% solution of the purified ester in ethanol.[8]

  • Evaluation: Allow the solvent to evaporate for a few seconds. Smell the strip at different time intervals (top note, middle note, dry-down) to assess the full character and longevity of the fragrance.

  • Comparison: Always evaluate the new ester alongside the starting material (fenchol) and a known standard (e.g., commercially available fenchyl acetate) to accurately describe the olfactory differences.

Compound CAS Number Molecular Weight ( g/mol ) Reported Odor Profile
Fenchol1632-73-1154.25Camphoraceous, piney, woody, with citrus and earthy notes.[1][3]
Fenchyl Acetate13851-11-1196.29Soft, sweet, fir tree-like, with woody and minty nuances.[3]
Fenchyl Propionate67634-19-9210.31Fruity, woody, slightly spicy.
Isobornyl Acetate (Isomer)125-12-2196.29Fresh, woody, pine-needle, camphoraceous, with green nuances.[9]

Conclusion

The protocols detailed in this application note provide robust and reliable methods for synthesizing 1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol esters. By systematically modifying the carboxylic acid or anhydride used in the esterification, researchers can generate a diverse library of novel fragrance compounds. The transformation from the sharp, camphoraceous scent of fenchol to the varied and often softer profiles of its esters demonstrates a fundamental principle in fragrance chemistry: subtle structural modifications can lead to profound changes in olfactory perception. These methods serve as a foundational platform for the discovery and development of new ingredients for the fine fragrance, personal care, and consumer product industries.

References

  • The Good Scents Company. (n.d.). Fenchol.
  • Shao, Y., et al. (2023). Synthesis of C12-C18 Fatty Acid Isobornyl Esters. Molecules, 28(22), 7545. Available at: [Link]

  • Foreverest Resources Ltd. (2023, September 1). Introduction of Fenchol and Fenchyl acetate. Retrieved from [Link]

  • Pavia, D. L., et al. (n.d.). Synthesis of Fragrant Esters. Department of Chemistry, Western Washington University.
  • Scentspiracy. (n.d.). Isobornyl Acetate (CAS 125-12-2). Retrieved from [Link]

  • Zhang, Q., et al. (2023). Study on Synthesizing Isobornyl Acetate/Isoborneol from Camphene Using α-Hydroxyl Carboxylic Acid Composite Catalyst. Catalysts, 13(10), 1361. Available at: [Link]

  • CN103012130A. (2013). Method for preparing fenchyl acetate. Google Patents.
  • University of Colorado Boulder, Department of Chemistry. (n.d.).
  • Scribd. (n.d.). Bicyclic Monoterpenes and Their Structures. Retrieved from [Link]

  • Baxendale, I. R., et al. (2021). A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries. Beilstein Journal of Organic Chemistry, 17, 1348-1430. Available at: [Link]

  • CN102241567A. (2011). One-step method for synthesizing fenchol with turpentine. Google Patents.
  • Scent.vn. (n.d.). Fenchol CAS# 1632-73-1. Retrieved from [Link]

  • Naipawer, R. E. (n.d.). The Search for New Fragrance Ingredients. Perfumer & Flavorist.
  • Fujikura, Y. (1985). Bicyclic carboxylic acid ester and perfume composition containing same. SciSpace.
  • Wolfa. (n.d.). Fenchol CAS# 1632-73-1. Retrieved from [Link]

  • US11760957B2. (2023). Compositions containing fenchols and methods of use. Google Patents.
  • US4442025A. (1984). Perfume compositions and perfumed articles containing esters of substituted bicyclo [2.2.1]heptane and heptene-carboxylic acids as perfume base. Google Patents.
  • National Center for Biotechnology Information. (n.d.). 1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (n.d.). Fenchol. Retrieved from [Link]

Sources

Method

Application Note: 1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol as a Reference Standard in API Testing

Introduction & Mechanistic Rationale 1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol (commonly known as isofenchol) is a bicyclic monoterpene alcohol with the molecular formula C₁₀H₁₈O and a molecular weight of 154.25 g/mol [1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol (commonly known as isofenchol) is a bicyclic monoterpene alcohol with the molecular formula C₁₀H₁₈O and a molecular weight of 154.25 g/mol [1]. In pharmaceutical development, it is frequently utilized as a fully characterized reference standard for analytical method validation (AMV) and quality control (QC) during the synthesis and formulation of active pharmaceutical ingredients (APIs)[2]. It plays a critical role in the impurity profiling of terpene-derived synthetic drugs and the standardization of botanical medicines, where it has also demonstrated significant biological properties, such as high DPPH scavenging activity (up to 92.84% at 100 µg/mL)[3].

Stereochemical Dynamics & Analytical Causality: The bicyclic framework of 1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol presents distinct stereoelectronic landscapes, primarily manifesting as endo and exo isomers. These minor stereochemical variations significantly impact the molecule's physical properties. For instance, the isomers exhibit a boiling point difference (Δbp) of approximately 15°C and possess distinct dipole moments ranging from 1.2 to 1.8 D[4]. In analytical chemistry, these differences form the mechanistic foundation for achieving baseline resolution. The differential dipole moments dictate the varying affinities of the isomers for polar stationary phases, while the boiling point variance allows for separation via precise temperature programming in Gas Chromatography (GC).

Experimental Protocols: Self-Validating Systems

Because 1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol lacks a conjugated chromophore, it is transparent to standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Therefore, Gas Chromatography (GC) and High-Performance Thin-Layer Chromatography (HPTLC) with chemical derivatization are the mandated analytical modalities.

Protocol A: GC-FID/MS Method for Quantitative Impurity Profiling

Causality Focus: This method leverages the volatility and thermal stability of the analyte. An internal standard (IS) is used to correct for the inherent variability of micro-volume split/splitless injections, ensuring absolute quantitative trustworthiness.

Step-by-Step Methodology:

  • Standard Preparation: Weigh exactly 10.0 mg of the 1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol reference standard[2] and dissolve it in 10.0 mL of GC-grade dichloromethane.

  • Internal Standard Addition: Add 1.0 mL of a 1.0 mg/mL nonadecane solution to the standard flask. Causality: Nonadecane is chosen because its retention time does not interfere with the monoterpene elution window, and its structural inertness prevents analyte interaction.

  • Chromatographic Conditions:

    • Column: Fused silica capillary column (e.g., DB-WAX, 30 m × 0.25 mm, 0.25 µm film).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Temperature Program: Initial hold at 60°C for 2 minutes. Ramp at 4°C/min to 120°C, then 15°C/min to 220°C. Causality: The slow initial ramp (4°C/min) exploits the ~15°C Δbp between the endo and exo isomers[4], maximizing their thermodynamic separation before they exit the column.

  • Detection: FID set at 250°C, or MS in Selected Ion Monitoring (SIM) mode targeting the molecular ion (m/z 154)[1].

  • Self-Validation Checkpoint (System Suitability): Before sample analysis, inject the standard mix in hexaplicate. The system is only validated if the resolution (Rs) between the endo and exo isomers is > 1.5, and the Relative Standard Deviation (RSD) of the analyte/IS peak area ratio is < 2.0%. Failure triggers an automatic halt for column trimming or inlet maintenance.

Protocol B: HPTLC Method for Botanical API Screening

Causality Focus: HPTLC is ideal for complex botanical matrices where non-volatile matrix components would foul a GC system. Derivatization is strictly required to visualize the non-UV-absorbing terpene[3].

Step-by-Step Methodology:

  • Sample Application: Apply 5 µL of the standard and sample solutions as 8 mm bands onto a silica gel 60 F254 HPTLC plate using an automated TLC sampler. Causality: Band application (rather than spot) ensures a linear concentration gradient, drastically improving densitometric resolution[3].

  • Development: Develop the plate in a twin-trough chamber presaturated with a mobile phase of Toluene:Ethyl Acetate (93:7, v/v) up to a migration distance of 70 mm.

  • Derivatization: Dip the plate in anisaldehyde-sulfuric acid reagent and heat at 105°C for 5 minutes. Causality: The acid catalyzes the dehydration of the alcohol, followed by condensation with anisaldehyde to form a highly conjugated, visible/fluorescent complex.

  • Self-Validation Checkpoint: The Retardation factor (Rf) of the sample band must match the reference standard within ±0.02. A blank track must exhibit zero densitometric absorbance at this specific Rf, proving the absence of systematic matrix contamination.

Quantitative Data Summary

Table 1: Physicochemical & Chromatographic Parameters

ParameterValueMechanistic Implication
Molecular Weight 154.25 g/mol Determines precise m/z targeting in GC-MS (m/z 154)[1].
Boiling Point Difference ~15°C (Between isomers)Enables baseline resolution via GC temperature programming[4].
Dipole Moment 1.2–1.8 DDictates interaction strength with polar stationary phases[4].
HPTLC Detection Derivatization RequiredNecessitates anisaldehyde-sulfuric acid due to lack of UV chromophore.

Table 2: System Suitability & Validation Criteria (GC-FID/MS)

ParameterAcceptance CriteriaValidation Purpose
Resolution (Rs) > 1.5 (Endo vs. Exo)Ensures accurate integration of individual stereoisomers.
Tailing Factor (T) ≤ 1.5Confirms absence of active sites/silanol interactions in the GC inlet.
Peak Area RSD ≤ 2.0% (n=6)Validates injection precision and internal standard reliability.
Limit of Detection < 0.05 µg/mLEnsures trace impurity profiling capabilities for regulatory compliance.

Workflow Visualization

G N1 1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol Reference Standard N2 Sample & Standard Preparation (Volumetric & IS Addition) N1->N2 Weighing & Dilution N3 Chromatographic Separation (GC-MS / HPTLC) N2->N3 Injection N4 Stereochemical Resolution (Endo/Exo Isomer Separation) N3->N4 Column Dynamics N5 Detection & Quantification (FID / MS / Derivatization) N4->N5 Elution N6 System Suitability Testing (Rs > 1.5, RSD < 2.0%) N5->N6 Data Acquisition N7 API Batch Release & Impurity Profiling N6->N7 Validation Pass

Figure 1: Analytical workflow for API testing using 1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol.

References

  • National Center for Biotechnology Information. "1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol." PubChem, [Link]

  • Axios Research. "Isofenchol - CAS - 6168-62-3." Axios Research, [Link]

  • Dawane, Vinars, and Madhusudan Fulekar. "Development and validation of HPTLC method for identification and quantification of sterols from leaves of Erythroxylum monogynum Roxb. and in vitro evaluation of anti-oxidant and anti-glycation activities." Bioscience Biotechnology Research Communications, Dec. 2016. ResearchGate, [Link]

Sources

Application

Application Notes &amp; Protocols: In Vitro Antimicrobial Assays for 1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol (Fenchol)

For: Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide for conducting in vitro antimicrobial assays using 1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for conducting in vitro antimicrobial assays using 1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol, a monoterpenoid commonly known as fenchol.[1] As a volatile and lipophilic compound, fenchol presents unique challenges for standardized antimicrobial susceptibility testing.[2] These application notes detail the causality behind experimental choices, provide step-by-step protocols for robust and reproducible assays, and outline the necessary controls for a self-validating experimental system. Methodologies are adapted from internationally recognized standards, such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), with modifications to accommodate the specific properties of this terpenoid.[3][4][5]

PART 1: Foundational Principles & Scientific Rationale

The Nature of Fenchol and Its Implications for Assay Design

1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol (Fenchol) is a bicyclic monoterpenoid alcohol.[1][6] It is a constituent of various essential oils, notably from fennel (Foeniculum vulgare), and is recognized for its characteristic aroma.[7] Like many terpenoids, fenchol is lipophilic and possesses significant volatility, properties that demand careful consideration in assay design to ensure accurate and meaningful results.[2][8]

  • Solubility and Delivery: Fenchol's low water solubility necessitates the use of a solvent to create a stock solution for serial dilutions. Dimethyl sulfoxide (DMSO) or ethanol are commonly used. However, it is critical to establish the non-inhibitory concentration of the chosen solvent. This is achieved by running a "solvent toxicity control" to ensure that the observed antimicrobial effects are due to the compound and not the vehicle.

  • Volatility: Fenchol's high vapor pressure means it can readily evaporate from the test medium during incubation.[8] This can lead to an underestimation of its antimicrobial activity. Assays must be designed to minimize evaporation, for instance by using sealed microplates or Parafilm. Furthermore, its volatility can be harnessed to assess its antimicrobial action in the vapor phase, which is relevant for applications like surface disinfection or food preservation.[2][9][10]

Anticipated Mechanism of Antimicrobial Action

The antimicrobial activity of terpenoids like fenchol is generally attributed to their ability to disrupt microbial cell structures.[11] The lipophilic nature of these compounds allows them to partition into the lipid bilayer of bacterial and fungal cell membranes.[11] This can lead to:

  • Increased Membrane Permeability: Disruption of the membrane's structural integrity causes leakage of essential intracellular components like ions, ATP, and nucleic acids.[11][12]

  • Damage to Membrane Proteins: Fenchol may interfere with the function of membrane-embedded proteins involved in nutrient transport, respiration, and cell signaling.

  • Inhibition of ATP Synthesis: By disrupting the proton motive force across the membrane, terpenoids can inhibit cellular energy production.[11]

Understanding this primary mechanism—membrane disruption—justifies the selection of assays that measure growth inhibition (MIC) and cell death (MBC/MFC).

PART 2: Core Antimicrobial Assay Protocols

This section provides detailed, step-by-step protocols for quantifying the antimicrobial activity of fenchol.

Protocol 1: Broth Microdilution for MIC & MBC/MFC Determination

This is the gold-standard quantitative method, adapted from CLSI and EUCAST guidelines, to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).[3][13][14]

A. Rationale: The broth microdilution assay is a robust method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15] It provides a quantitative value (e.g., in µg/mL) that is highly valuable for comparing the potency of different compounds. Following up with MBC/MFC determination distinguishes between static (inhibitory) and cidal (killing) activity.[3][4]

B. Materials:

  • 1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol (Fenchol)

  • Dimethyl sulfoxide (DMSO), sterile

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well, round-bottom microtiter plates with lids

  • Bacterial or fungal strains of interest

  • McFarland turbidity standards (0.5)

  • Spectrophotometer

  • Resazurin sodium salt solution (0.01-0.02% w/v), sterile-filtered[16]

  • Appropriate positive control antibiotic/antifungal (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Nutrient Agar or Sabouraud Dextrose Agar plates

C. Step-by-Step Methodology:

  • Preparation of Fenchol Stock Solution: Dissolve a known weight of fenchol in sterile DMSO to create a high-concentration stock solution (e.g., 5120 µg/mL). Vortex thoroughly to ensure complete dissolution.

  • Preparation of Microbial Inoculum:

    • From a fresh (18-24h) culture plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this adjusted suspension in the appropriate broth (CAMHB or RPMI) to achieve a final target concentration of 5 x 10⁵ CFU/mL in the assay wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add an additional 100 µL of the fenchol stock solution to the first column of wells and mix. This creates the highest test concentration.

    • Perform 2-fold serial dilutions by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to the 10th column. Discard 100 µL from the 10th column.

    • Column 11 (Growth Control): Add 100 µL of broth.

    • Column 12 (Sterility Control): Add 200 µL of broth only.

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to wells in columns 1 through 11. Do not add inoculum to column 12.

    • The final volume in each test well will be 200 µL.

  • Incubation: Cover the plate with a lid and seal with Parafilm to minimize evaporation. Incubate at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi (e.g., 24-48 hours for yeasts).[17]

  • MIC Determination (Visual & Indicator-Based):

    • Visual: The MIC is the lowest concentration of fenchol where no visible turbidity (growth) is observed.

    • Resazurin Indicator: Add 20-30 µL of resazurin solution to each well and re-incubate for 2-4 hours.[16][18] Viable, respiring cells will reduce the blue resazurin to pink resorufin. The MIC is the lowest concentration that prevents this color change (i.e., remains blue).[18][19]

  • MBC/MFC Determination:

    • From each well that showed no visible growth (at and above the MIC), take a 10 µL aliquot and plate it onto a fresh agar plate.

    • Incubate the agar plates under appropriate conditions.

    • The MBC/MFC is the lowest concentration that results in no microbial growth on the agar plate, indicating a ≥99.9% reduction in the initial inoculum.[3][4]

D. Workflow Diagram:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_readout Data Acquisition Stock Prepare Fenchol Stock Solution Dilution Perform 2-Fold Serial Dilutions Stock->Dilution Inoculum Prepare & Standardize Microbial Inoculum Inoculate Inoculate Wells Inoculum->Inoculate Dilution->Inoculate Incubate Incubate Plate (18-24h, 37°C) Inoculate->Incubate Controls Set Up Controls (Growth, Sterility) Controls->Incubate Read_MIC Determine MIC (Visual / Resazurin) Incubate->Read_MIC Plate_MBC Plate from Clear Wells onto Agar Read_MIC->Plate_MBC Read_MBC Incubate Agar & Determine MBC/MFC Plate_MBC->Read_MBC

Workflow for MIC and MBC/MFC determination.
Protocol 2: Agar Disk Diffusion Assay

A qualitative screening method to rapidly assess antimicrobial activity.[3][4]

A. Rationale: This method is based on the diffusion of the antimicrobial agent from a saturated disk into an agar medium seeded with the test microorganism. The presence of a "zone of inhibition" around the disk indicates antimicrobial activity. It is less precise than microdilution but excellent for initial screening.

B. Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile filter paper disks (6 mm diameter)

  • Fenchol solutions of known concentrations

  • 0.5 McFarland standardized microbial inoculum

  • Sterile cotton swabs

C. Step-by-Step Methodology:

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum, remove excess liquid by pressing against the inside of the tube, and swab the entire surface of an MHA plate three times, rotating the plate 60 degrees between each application to ensure even coverage.

  • Disk Application:

    • Aseptically place sterile filter paper disks onto the inoculated agar surface.

    • Pipette a fixed volume (e.g., 10 µL) of the fenchol solution onto each disk.

    • Include a positive control disk (standard antibiotic) and a negative control disk (solvent only).

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (including the disk) in millimeters.

Protocol 3: Vapor Phase Diffusion Assay

This specialized assay assesses the antimicrobial activity of fenchol's volatile components.[8][9]

A. Rationale: For a volatile compound like fenchol, antimicrobial action can occur without direct contact, through the vapor phase.[2] This assay is crucial for applications where the compound might be used as a fumigant or in active packaging.[8][10]

B. Materials:

  • As per Agar Disk Diffusion assay.

C. Step-by-Step Methodology:

  • Plate Inoculation: Inoculate an MHA plate with the test microorganism as described for the disk diffusion assay.

  • Vapor Exposure Setup:

    • Do not place the disk on the agar. Instead, apply a known amount of fenchol to a sterile disk and place it on the inside of the Petri dish lid .

    • Close the Petri dish and seal it securely with Parafilm to create a closed atmosphere.

  • Incubation: Incubate the plates in an upright position (lid on top) at 37°C for 24-48 hours.

  • Measurement: Observe the plate for inhibition of growth directly underneath and around the area where the disk is located on the lid. The result is often reported as the presence or absence of inhibition, or by measuring the zone of no growth.

D. Logical Relationship Diagram:

Assay_Selection_Logic cluster_methods Assay Methods cluster_outputs Primary Outputs Start Evaluate Fenchol's Antimicrobial Activity Screening Qualitative Screening? (Agar Disk Diffusion) Start->Screening Quantitative Quantitative Data Needed? (Broth Microdilution) Start->Quantitative Volatile Assess Volatile Activity? (Vapor Phase Assay) Start->Volatile Zone Zone of Inhibition (mm) Screening->Zone MIC_MBC MIC & MBC/MFC (µg/mL) Quantitative->MIC_MBC Vapor_Effect Vapor-Phase Inhibition Volatile->Vapor_Effect

Sources

Method

Formulation Strategies for Enhanced Drug Delivery Using 1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol (Isoborneol)

Introduction: Unlocking the Potential of a Bicyclic Monoterpene Alcohol 1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol, commonly known as isoborneol, is a bicyclic monoterpenoid alcohol derived from plant essential oils.[1] It...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of a Bicyclic Monoterpene Alcohol

1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol, commonly known as isoborneol, is a bicyclic monoterpenoid alcohol derived from plant essential oils.[1] Its characteristic camphor-like odor has led to its use in perfumery, but its true potential for the pharmaceutical sciences lies in its ability to act as a highly effective and safe penetration enhancer.[2][3] This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of formulation strategies that incorporate isoborneol to enhance the delivery of active pharmaceutical ingredients (APIs) across biological barriers.

This document will delve into the physicochemical properties of isoborneol, the mechanistic principles behind its enhancement effects, and detailed protocols for its incorporation into various advanced drug delivery systems. We will explore its application in both transdermal and oral formulations, addressing the unique challenges and opportunities each route presents.

Physicochemical Properties and Formulation Challenges

Isoborneol is a white, crystalline solid that is practically insoluble in water but readily soluble in organic solvents such as ethanol, ether, and propylene glycol.[4][5] Its lipophilic nature (logP ≈ 2.7-3.24) is a key attribute for its function as a penetration enhancer, allowing it to interact with lipid-rich biological membranes.[1] However, this lipophilicity, coupled with its volatility, presents significant formulation challenges that must be addressed to ensure the stability and efficacy of the final drug product.[6] Strategies to mitigate its volatility include encapsulation and incorporation into stable, non-aqueous or emulsion-based systems.[7]

Table 1: Physicochemical Properties of Isoborneol

PropertyValueSource(s)
Molecular Formula C₁₀H₁₈O[1]
Molecular Weight 154.25 g/mol [1]
Appearance White crystalline powder[8]
Odor Camphoraceous, piney[8]
Melting Point 212-214 °C (sublimes)[8]
Boiling Point 213 °C[1]
LogP ~2.7 - 3.24[1]
Water Solubility Insoluble (0.0738 g/100 mL at 25 °C)[1][4]
Solubility in Ethanol 1 g in 2 mL of 70% ethanol[4][5]
Solubility in Propylene Glycol Slightly soluble[4]
Solubility in PEG 400 Soluble[9][10]

Mechanism of Action: A Deeper Look into Penetration Enhancement

Isoborneol enhances drug permeation across biological barriers, most notably the stratum corneum of the skin and the blood-brain barrier (BBB), through several proposed mechanisms:

  • Disruption of Stratum Corneum Lipids: Isoborneol, due to its lipophilic nature, can intercalate into the highly ordered lipid bilayers of the stratum corneum. This insertion disrupts the tight packing of the lipids, increasing their fluidity and creating defects or "pores" through which drug molecules can more easily diffuse.[3][11]

  • Interaction with Intracellular Proteins: There is evidence to suggest that terpenes like isoborneol can interact with intracellular keratin, further contributing to the disruption of the stratum corneum's structure.

  • Modulation of Tight Junctions: In the context of the blood-brain barrier, borneol (a stereoisomer of isoborneol) has been shown to modulate the expression and localization of tight junction proteins, such as occludin and claudin-5.[12][13][14] This modulation can lead to a transient and reversible opening of the paracellular pathway, allowing for increased permeation of co-administered drugs into the central nervous system.[10]

cluster_skin Transdermal Delivery cluster_bbb Blood-Brain Barrier Crossing drug Drug Molecule sc Stratum Corneum (Lipid Bilayers) drug->sc Limited Penetration isoborneol Isoborneol isoborneol->sc Intercalates & Disrupts Lipid Packing viable_epidermis Viable Epidermis dermis Dermis blood_vessel Blood Vessel drug_bbb Drug Molecule endothelial_cells Endothelial Cells drug_bbb->endothelial_cells Limited Transport isoborneol_bbb Isoborneol tight_junctions Tight Junctions (Occludin, Claudin-5) isoborneol_bbb->tight_junctions Modulates Tight Junction Proteins brain Brain Parenchyma tight_junctions->brain Increased Paracellular Transport

Mechanisms of Isoborneol-Mediated Drug Delivery Enhancement.

Formulation Strategies and Protocols

The successful incorporation of isoborneol into a drug delivery system hinges on overcoming its inherent volatility and poor aqueous solubility. Nanoencapsulation techniques are particularly well-suited for this purpose, as they can protect isoborneol from evaporation, improve its dispersion in aqueous-based formulations, and provide controlled release.[4][5]

Transdermal Delivery Systems

Transdermal drug delivery offers numerous advantages, including avoidance of first-pass metabolism and the ability to provide sustained drug release.[3] Isoborneol is a potent enhancer for this route.

Nanoemulsions are kinetically stable, colloidal dispersions of oil and water with droplet sizes typically in the range of 20-200 nm. They offer a large surface area for drug absorption and can effectively solubilize lipophilic compounds like isoborneol and many APIs.

Protocol: Preparation of an Ibuprofen-Loaded Nanoemulsion with 1% Isoborneol

This protocol is adapted from methodologies for preparing ibuprofen nanoemulsions and incorporates isoborneol as a penetration enhancer.[15][16][17][18][19]

Materials:

  • Ibuprofen (API)

  • Isoborneol (Penetration Enhancer)

  • Oleic Acid (Oil Phase)

  • Tween 80 (Surfactant)

  • Propylene Glycol (Co-surfactant)

  • Purified Water (Aqueous Phase)

Equipment:

  • Magnetic stirrer with heating plate

  • High-shear homogenizer or probe sonicator

  • Beakers and graduated cylinders

  • Analytical balance

Procedure:

  • Preparation of the Oil Phase:

    • Weigh and dissolve 2% (w/w) of ibuprofen and 1% (w/w) of isoborneol in 10% (w/w) of oleic acid.

    • Gently heat to approximately 40°C while stirring to ensure complete dissolution.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, prepare the aqueous phase by dispersing 20% (w/w) of Tween 80 and 10% (w/w) of propylene glycol in 57% (w/w) of purified water.

    • Stir until a clear, homogenous solution is formed.

  • Formation of the Nanoemulsion:

    • Slowly add the oil phase to the aqueous phase under continuous high-shear homogenization (e.g., 8000 rpm for 10 minutes) or probe sonication.

    • Continue homogenization until a translucent or milky-white nanoemulsion is formed.

  • Characterization:

    • Measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS). A PDI value below 0.3 indicates a narrow size distribution.

    • Determine the zeta potential to assess the stability of the nanoemulsion.

    • Evaluate the pH and viscosity of the formulation.

oil_phase Oil Phase (Ibuprofen, Isoborneol, Oleic Acid) homogenization High-Shear Homogenization (e.g., 8000 rpm, 10 min) oil_phase->homogenization aqueous_phase Aqueous Phase (Water, Tween 80, Propylene Glycol) aqueous_phase->homogenization nanoemulsion Ibuprofen-Loaded Nanoemulsion homogenization->nanoemulsion

Workflow for Nanoemulsion Preparation.

SLNs and NLCs are colloidal carriers with a solid lipid core, offering advantages such as controlled drug release, protection of labile drugs, and good biocompatibility.[20][21] NLCs are a second generation of lipid nanoparticles that incorporate a blend of solid and liquid lipids, creating a less-ordered lipid matrix that can accommodate higher drug loads and minimize drug expulsion during storage.[3][8]

Protocol: Preparation of Ketoprofen-Loaded NLCs with Isoborneol

This protocol is based on the hot homogenization technique for preparing NLCs and includes isoborneol as a penetration enhancer.[3][22][23]

Materials:

  • Ketoprofen (API)

  • Isoborneol (Penetration Enhancer)

  • Beeswax (Solid Lipid)

  • Oleic Acid (Liquid Lipid)

  • Poloxamer 188 (Surfactant)

  • Purified Water

Equipment:

  • Magnetic stirrer with heating plate

  • High-pressure homogenizer or probe sonicator

  • Water bath

  • Beakers and graduated cylinders

  • Analytical balance

Procedure:

  • Preparation of the Lipid Phase:

    • Melt 10% (w/w) of beeswax and 5% (w/w) of oleic acid at approximately 75°C.

    • Add 2% (w/w) of ketoprofen and 2% (w/w) of isoborneol to the molten lipid mixture and stir until a clear solution is obtained.

  • Preparation of the Aqueous Phase:

    • Dissolve 2.5% (w/w) of Poloxamer 188 in 78.5% (w/w) of purified water and heat to the same temperature as the lipid phase (75°C).

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., 5000 rpm for 5 minutes) to form a coarse oil-in-water emulsion.

  • Homogenization:

    • Subject the pre-emulsion to high-pressure homogenization (e.g., 3 cycles at 500 bar) or probe sonication to reduce the particle size to the nanometer range.

  • Cooling and NLC Formation:

    • Cool the resulting nanoemulsion to room temperature under gentle stirring to allow for the solidification of the lipid matrix and the formation of NLCs.

  • Characterization:

    • Analyze the particle size, PDI, and zeta potential of the NLC dispersion.

    • Determine the entrapment efficiency of ketoprofen using techniques such as ultracentrifugation followed by HPLC analysis of the supernatant.

    • Perform differential scanning calorimetry (DSC) to assess the physical state of the lipid matrix.

Oral Drug Delivery Systems

Oral administration is the most preferred route for drug delivery; however, many drugs suffer from low oral bioavailability due to poor solubility, first-pass metabolism, or degradation in the gastrointestinal (GI) tract.[24] For lipophilic drugs, lipid-based formulations can enhance oral absorption.[16][20][25] Isoborneol's ability to modulate intestinal permeability makes it an interesting candidate for oral formulations.[7][26]

SMEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water microemulsions upon gentle agitation in an aqueous medium, such as the GI fluids.[27] This in-situ formation of a microemulsion can enhance the solubility and absorption of poorly water-soluble drugs.

Protocol: Development of a SMEDDS Formulation with Isoborneol

This protocol outlines a general approach to developing a SMEDDS formulation incorporating isoborneol.

Materials:

  • Poorly water-soluble API

  • Isoborneol

  • Castor oil (Oil phase)

  • Cremophor EL (Surfactant)

  • Polyethylene Glycol (PEG) 400 (Co-surfactant)

Procedure:

  • Solubility Studies:

    • Determine the solubility of the API in various oils, surfactants, and co-surfactants to select the most suitable excipients.

  • Construction of Pseudo-ternary Phase Diagrams:

    • Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.

    • Titrate each mixture with water and observe the formation of a clear or slightly bluish microemulsion.

    • Plot the results on a pseudo-ternary phase diagram to identify the microemulsion region.

  • Formulation Preparation:

    • Select a formulation from the microemulsion region of the phase diagram with a high oil content and a low surfactant/co-surfactant ratio.

    • Dissolve the API and isoborneol in the oil phase.

    • Add the surfactant and co-surfactant and mix thoroughly until a clear, homogenous solution is obtained.

  • Characterization:

    • Evaluate the self-emulsification performance by adding the SMEDDS formulation to water and observing the time and appearance of the resulting microemulsion.

    • Measure the droplet size and PDI of the formed microemulsion.

    • Assess the in vitro drug release profile using a dissolution apparatus.

Conclusion and Future Perspectives

1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol (isoborneol) is a versatile and effective penetration enhancer with significant potential in pharmaceutical formulations. Its ability to reversibly modulate the permeability of biological barriers opens up new avenues for enhancing the delivery of a wide range of APIs. The formulation strategies outlined in this guide, particularly those involving nanoencapsulation, provide a robust framework for overcoming the challenges associated with isoborneol's physicochemical properties. As research in this area continues, further optimization of these formulations and exploration of new delivery systems will undoubtedly unlock the full therapeutic potential of this promising excipient.

References

  • ISOBORNEOL | (No date). Available at: [Link] (Accessed: April 2, 2026).

  • ISOBORNEOL | (No date). Available at: [Link] (Accessed: April 2, 2026).

  • (No date). Available at: [Link] (Accessed: April 2, 2026).

  • Chen, X. et al. (2013) "Sensitive assay for measurement of volatile borneol, isoborneol, and the metabolite camphor in rat pharmacokinetic study of Borneolum (Bingpian) and Borneolum syntheticum (synthetic Bingpian)", Journal of Chromatography B, 937, pp. 83-91. doi: 10.1016/j.jchromb.2013.08.016.
  • (No date). Available at: [Link] (Accessed: April 2, 2026).

  • Borneol (no date). Available at: [Link] (Accessed: April 2, 2026).

  • Chen, J. et al. (2016) "Natural Terpenes as Penetration Enhancers for Transdermal Drug Delivery", Molecules, 21(12), p. 1709. doi: 10.3390/molecules21121709.
  • Theochari, I. et al. (2021) "Colloidal nanodispersions for the topical delivery of Ibuprofen", Journal of Molecular Liquids, 334, p. 116021. doi: 10.1016/j.molliq.2021.116021.
  • Singh, R. and Singh, S. (2019) "Preparation of solid lipid nanoparticles through various methods using different precursors", Journal of Drug Delivery and Therapeutics, 9(2), pp. 493-498. doi: 10.22270/jddt.v9i2.2461.
  • (No date). Available at: [Link] (Accessed: April 2, 2026).

  • (No date). Available at: [Link] (Accessed: April 2, 2026).

  • (No date). Available at: [Link] (Accessed: April 2, 2026).

  • Sastri, K.T., Imadi, S.R., Shirodkar, R.K., Kulkarni, R.G., and Dixit, M. (2020) "Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies", Journal of Applied Pharmaceutical Science, 10(6), pp. 126-141. doi: 10.7324/JAPS.2020.10616.
  • Moolman, S. and Du Preez, J.L. (2023) "Investigation and Evaluation of the Transdermal Delivery of Ibuprofen in Various Characterized Nano-Drug Delivery Systems", Pharmaceuticals, 16(10), p. 1421. doi: 10.3390/ph16101421.
  • Shakeel, F. et al. (2016) "Formation of Nanoemulsion Containing Ibuprofen by PIC Method for Topical Delivery", Journal of Dispersion Science and Technology, 37(11), pp. 1594-1601. doi: 10.1080/01932691.2015.1111394.
  • Patwekar, S. et al. (2022) "Development and Evaluation of Nanostructured Lipid Carriers for Transdermal Delivery of Ketoprofen", Pharmaceutical Nanotechnology, 10(2), pp. 147-158. doi: 10.2174/2211738510666220321142516.
  • (No date). Available at: [Link] (Accessed: April 2, 2026).

  • (No date). Available at: [Link] (Accessed: April 2, 2026).

  • (No date). Available at: [Link] (Accessed: April 2, 2026).

  • Zhu, J. et al. (2020) "Formulation, Preparation and Evaluation of Nanostructured Lipid Carrier with Naringin Containing Coix Seed Oil as Liquid Lipid for Synergistic Antitumor Activity", Drug Design, Development and Therapy, 14, pp. 1543-1555. doi: 10.2147/DDDT.S241921.
  • (No date). Available at: [Link] (Accessed: April 2, 2026).

  • (No date). Available at: [Link] (Accessed: April 2, 2026).

  • Moolman, S. and Du Preez, J.L. (2023) "Investigation and Evaluation of the Transdermal Delivery of Ibuprofen in Various Characterized Nano-Drug Delivery Systems", researchgate.net. Available at: [Link] (Accessed: April 2, 2026).

  • (No date). Available at: [Link] (Accessed: April 2, 2026).

  • Lu, Y. et al. (2013) "Characterization and evaluation of an oral microemulsion containing the antitumor diterpenoid compound ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid", International Journal of Nanomedicine, 8, pp. 1827-1834. doi: 10.2147/IJN.S43393.
  • (No date). Available at: [Link] (Accessed: April 2, 2026).

  • (No date). Available at: [Link] (Accessed: April 2, 2026).

  • Moghimi, H.R., Williams, A.C., and Barry, B.W. (2016) "Enhanced transdermal delivery of diclofenac sodium via conventional liposomes, ethosomes, and transfersomes", Journal of Pharmaceutical Sciences, 105(6), pp. 1887-1896. doi: 10.1016/j.xphs.2016.04.015.
  • (No date). Available at: [Link] (Accessed: April 2, 2026).

  • (No date). Available at: [Link] (Accessed: April 2, 2026).

  • Sasson, E. et al. (2021) "Nano-scale architecture of blood-brain barrier tight-junctions", eLife, 10. doi: 10.7554/eLife.63253.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol

Welcome to the technical support guide for the synthesis of 1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol, a valuable terpenoid alcohol also known as isofenchol or fenchol. This document is designed for researchers, chemists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol, a valuable terpenoid alcohol also known as isofenchol or fenchol. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis, with a focus on maximizing yield and purity. The primary and most accessible synthetic route involves the reduction of the parent ketone, fenchone.[1][2] However, this seemingly straightforward transformation is often complicated by issues of incomplete conversion, challenging stereoselectivity, and difficult product isolation.

This guide provides a series of troubleshooting FAQs, detailed experimental protocols, and workflow diagrams to address these specific issues head-on, grounding our recommendations in established chemical principles and peer-reviewed methodologies.

Troubleshooting & Frequently Asked Questions (FAQs)

Q1: My overall yield is disappointingly low after reducing fenchone. What are the most common culprits?

A low yield in this synthesis can typically be traced back to three primary areas: incomplete reaction, the formation of undesired side products, and mechanical losses during the workup and purification stages. To diagnose the issue, it is critical to monitor the reaction's progress using a technique like Thin Layer Chromatography (TLC).[3] By comparing the reaction mixture to a spot of your starting material (fenchone) at regular intervals, you can determine if the ketone is being fully consumed. If fenchone remains after a prolonged reaction time, the issue lies with the reaction conditions. If the fenchone is consumed but the isolated yield is low, the problem likely resides in the workup or purification steps.

Q2: TLC analysis shows significant unreacted fenchone even after extended reaction times. How can I drive the reduction to completion?

Incomplete conversion is a frequent challenge. The choice of reducing agent and reaction conditions are paramount for ensuring the complete consumption of the starting ketone.

  • Reagent Stoichiometry: For hydride reductions (e.g., with Sodium Borohydride, NaBH₄), ensure you are using a sufficient molar excess of the reagent. While a 1:1 molar ratio is theoretically sufficient for the ketone, in practice, a 1.5 to 2.0 molar equivalent of NaBH₄ is often used to account for any reactions with the solvent (if protic) and to ensure a high reaction rate.[3]

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for reducing ketones like fenchone.[4][5] However, for more stubborn reductions, a more powerful (and less selective) reducing agent like Lithium Aluminum Hydride (LiAlH₄) can be used, though it requires strictly anhydrous conditions and more cautious handling.

  • Meerwein-Ponndorf-Verley (MPV) Reduction: This is a highly chemoselective method that uses an aluminum alkoxide (e.g., aluminum isopropoxide) as a catalyst in the presence of a sacrificial alcohol (isopropanol).[6][7] The reaction is reversible, so driving it to completion requires the removal of the acetone byproduct by distillation.[8][9] The MPV reduction is advantageous for its mild conditions and high selectivity, preventing the reduction of other sensitive functional groups.[7][10]

Caption: Troubleshooting flowchart for low yield issues.

Q3: My primary challenge is not yield, but purity. I obtain a mixture of fenchol isomers (α and β) that are inseparable by standard distillation. How can I improve this?

This is the most critical challenge in fenchol synthesis. The reduction of fenchone produces a mixture of diastereomers, primarily endo-(α)-fenchol and exo-(β)-fenchol. These isomers have nearly identical boiling points (a difference of only 0.3°C), making their separation by fractional distillation highly inefficient.[11]

Strategy 1: Stereoselective Reduction

The ratio of α- to β-fenchol can be influenced by the choice of reducing agent.

  • Alcohol-Sodium Reduction: Using sodium metal in an alcohol solvent tends to favor the formation of α-fenchol.[12]

  • Catalytic Hydrogenation: Hydrogenation with a catalyst like Raney-Nickel typically yields a product mixture rich in β-fenchol.[11][12]

Strategy 2: Purification via Derivatization (Recommended)

A more robust and effective method is to chemically modify the alcohols to facilitate separation.

  • Esterification: Convert the mixture of fenchol isomers into their corresponding esters (e.g., acetates or butyrates) by reacting them with an acid anhydride (like acetic anhydride or butyric anhydride).[11]

  • Distillation: The resulting fenchyl esters have a greater difference in their boiling points compared to the parent alcohols, allowing for efficient separation via fractional distillation.

  • Saponification: The separated, pure esters are then hydrolyzed (saponified) using a base (e.g., NaOH or KOH) to regenerate the pure, individual α- and β-fenchol isomers.

This multi-step process, while adding steps, is often the most reliable way to achieve high isomeric purity.[11]

Q4: What are the best practices for the workup procedure to minimize product loss?

A clean workup is essential for maximizing yield.

  • Quenching: After a hydride reduction, the reaction must be carefully quenched. For NaBH₄ in a protic solvent like methanol or ethanol, this is often done by slowly adding dilute acid (e.g., 6M HCl) under cooling to neutralize excess hydride and hydrolyze the borate esters.[13]

  • Extraction: Use a suitable organic solvent (e.g., diethyl ether or dichloromethane) for liquid-liquid extraction. Perform multiple extractions (e.g., 2-3 times) with smaller volumes of solvent rather than a single extraction with a large volume to ensure maximum recovery of the product from the aqueous layer.

  • Washing: Wash the combined organic extracts with water and then a brine solution (saturated NaCl) to remove water-soluble impurities and to help break any emulsions.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. Avoid excessive heat during evaporation to prevent loss of the relatively volatile fenchol product.

Comparative Overview of Reduction Methods

MethodReagent/CatalystSolventTypical YieldKey AdvantagesKey Disadvantages
Sodium Borohydride Reduction Sodium Borohydride (NaBH₄)Methanol, Ethanol[3][13]Good to ExcellentOperationally simple, safe, good selectivity for carbonyls.[4]May require excess reagent; moderate stereoselectivity.
Catalytic Hydrogenation H₂ gas, Raney-NickelIsopropanol[11]HighHigh conversion, clean reaction.Requires specialized pressure equipment; can be less selective for the desired isomer.
Meerwein-Ponndorf-Verley (MPV) Aluminum IsopropoxideIsopropanol[6][9]HighExcellent chemoselectivity, mild conditions.[7]Reversible reaction requires removal of acetone byproduct.
Alcohol-Sodium Reduction Sodium MetalEthanolGoodCan provide different stereoselectivity (favors α-fenchol).[12]Requires careful handling of sodium metal; can be hazardous.

Detailed Experimental Protocols

Protocol 1: Reduction of Fenchone with Sodium Borohydride

This protocol provides a standard laboratory-scale procedure for the reduction of fenchone.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve fenchone (1.0 eq) in methanol (approx. 10 mL per gram of fenchone).

  • Cooling: Cool the solution in an ice-water bath to 0-5 °C.

  • Reagent Addition: While stirring, slowly add sodium borohydride (NaBH₄, 1.5 eq) to the cooled solution in small portions over 15-20 minutes. The addition is exothermic and may cause gas evolution.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent).

  • Quenching: Once the fenchone is consumed, cool the flask again in an ice bath. Slowly and carefully add 6M HCl dropwise to quench the excess NaBH₄ and neutralize the solution (check with pH paper).

  • Workup: Transfer the mixture to a separatory funnel. Extract the product with diethyl ether (3 x 20 mL). Combine the organic layers, wash with water (1 x 20 mL), then with brine (1 x 20 mL).

  • Isolation: Dry the ether layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude fenchol mixture.

Protocol 2: Purification of Fenchol Isomers via Derivatization

This protocol outlines the esterification-distillation-saponification sequence.

  • Esterification: Combine the crude fenchol mixture (1.0 eq) with butyric anhydride (1.2 eq) and a catalytic amount of pyridine in a flask.[11] Heat the mixture at 100°C for 2 hours.

  • Workup (Ester): Cool the reaction, dilute with water, and extract the fenchyl butyrate esters into an organic solvent like methylene chloride. Wash the organic extract successively with water, dilute HCl (to remove pyridine), and brine. Dry over anhydrous K₂CO₃ and remove the solvent.[11]

  • Fractional Distillation: Purify the resulting ester mixture using vacuum fractional distillation to separate the individual fenchyl butyrate isomers based on their different boiling points.

  • Saponification: To a separated, pure ester fraction, add a solution of 10% potassium hydroxide (KOH) in aqueous ethanol. Reflux the mixture for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).

  • Isolation (Pure Alcohol): Cool the mixture, remove most of the ethanol via rotary evaporation, and extract the pure fenchol isomer with diethyl ether. Wash the organic layer with water and brine, dry over MgSO₄, and concentrate to yield the pure 1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol isomer.

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Troubleshooting

Troubleshooting co-elution of fenchol and 1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol in chromatography

Technical Support Center: Resolving Co-elution of Fenchol and its Isomers Welcome to the technical support center. This guide provides a comprehensive, in-depth approach to resolving the challenging co-elution of fenchol...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving Co-elution of Fenchol and its Isomers

Welcome to the technical support center. This guide provides a comprehensive, in-depth approach to resolving the challenging co-elution of fenchol (1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol) and its structural isomer, 1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol (also known as isofenchol). As isomers, these compounds share the same molecular weight and similar physicochemical properties, making their separation a common obstacle in chromatographic analysis. This guide is designed for researchers and drug development professionals to systematically troubleshoot and solve this separation challenge.

Frequently Asked Questions (FAQs): Your First Line of Defense

Q1: Why are fenchol and 1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol so difficult to separate?

A: The primary challenge lies in their isomeric nature. Both compounds have the identical chemical formula (C10H18O) and molecular weight (154.25 g/mol ).[1][2] Chromatographic separation on standard non-polar columns, which primarily separates compounds based on boiling point, is often ineffective as their boiling points are extremely close. Achieving separation requires a chromatographic system that can differentiate between the subtle differences in their three-dimensional structure and polarity.

Q2: I see a single, slightly asymmetrical peak on my chromatogram. How do I confirm co-elution?

A: A shoulder or tail on a peak is a strong indicator of co-elution.[3] To confirm, the most effective method is to use a mass spectrometer (MS) detector. By taking mass spectra across the peak from the leading edge to the trailing edge, you can check for changes in the fragmentation pattern or the relative abundance of ions.[3] If the spectra differ across the peak, it confirms the presence of more than one compound. However, be aware that isomers often have very similar mass spectra, which can make this confirmation challenging.[4]

Q3: Can I use my mass spectrometer to quantify them without separation?

A: This is possible only if each isomer has at least one unique, abundant fragment ion that is not present in the other's mass spectrum. You could then use extracted ion chromatograms (EICs) for quantification.[5] Unfortunately, for fenchol and its isomers, the mass spectra are often nearly identical, making this approach unreliable. Complete or partial chromatographic separation is almost always necessary for accurate quantification.

Q4: I've tried adjusting my temperature program, but the peaks won't separate. What's next?

A: While optimizing the temperature program is a fundamental first step, it primarily affects the retention time and peak width, often providing only a minor improvement in resolution for closely related isomers.[6] When temperature adjustments are insufficient, the next logical and most effective step is to change the selectivity of the chromatographic system. This is most commonly achieved by switching to a GC column with a different stationary phase chemistry.[6][7]

In-Depth Troubleshooting Guide: A Systematic Approach

Resolving co-elution requires a logical progression from simple method adjustments to more advanced chemical and instrumental solutions. The following workflow provides a structured path to achieving baseline separation.

Logical Troubleshooting Workflow

This diagram outlines the decision-making process for tackling the co-elution problem.

Troubleshooting_Workflow start Start: Co-eluting Peaks Observed assess Assess System & Peak Shape (Symmetry, Tailing) start->assess level1 Level 1: Optimize Existing Method (Temp, Flow, Injection) assess->level1 check1 Resolution Achieved? level1->check1 level2 Level 2: Change Selectivity (Switch GC Column Phase) check1->level2 No end End: Baseline Resolution check1->end Yes check2 Resolution Achieved? level2->check2 level3 Level 3: Chemical Derivatization (e.g., Silylation) check2->level3 No check2->end Yes check3 Resolution Achieved? level3->check3 level4 Level 4: Advanced Techniques (Chiral GC, GC-VUV) check3->level4 No check3->end Yes level4->end

Caption: A systematic workflow for troubleshooting isomer co-elution.

Level 1: Optimizing Your Existing GC Method

Before making significant changes, ensure your current method is fully optimized. These adjustments can improve column efficiency (leading to sharper peaks) and may provide the slight increase in resolution needed.

Causality: The goal of initial optimization is to maximize the performance of your current column. Sharper, more symmetrical peaks are inherently easier to resolve. Lowering the initial temperature, for example, uses a technique called "analyte focusing" to condense the sample into a tight band at the head of the column, which prevents peak broadening during the injection phase.[8]

ParameterRecommended ActionRationale & Expected Outcome
Initial Oven Temp. Lower by 10-20°CEnhances analyte focusing, leading to sharper peaks.[8]
Temperature Ramp Decrease the ramp rate (e.g., from 10°C/min to 3-5°C/min)Increases the time analytes spend interacting with the stationary phase, potentially improving separation.[6]
Isothermal Hold Add a 1-2 minute hold at a temperature ~20°C below the elution temp.Can provide just enough additional interaction time to separate closely eluting pairs.[5]
Carrier Gas Flow Rate Optimize for best efficiency (Van Deemter plot)Operating at the optimal linear velocity minimizes peak broadening, which maximizes resolution.[6]
Injection Mode Switch from splitless to a split injection (e.g., 20:1)A split injection provides a faster transfer of the sample onto the column, resulting in narrower initial peak widths.[5][8]
Level 2: Changing Chromatographic Selectivity via Column Choice

If optimization of your existing method fails, a change in selectivity is required. This is the most powerful tool for separating structural isomers.

Causality: Selectivity (α) is a measure of the column's ability to distinguish between two analytes. For isomers with similar boiling points, a non-polar stationary phase (like a 5% phenyl-methylpolysiloxane) offers very little selectivity. By moving to a more polar stationary phase, you introduce different interaction mechanisms (e.g., dipole-dipole interactions, hydrogen bonding) that can exploit the subtle differences in the isomers' structures, specifically the accessibility of the hydroxyl group.

Experimental Protocol: Selecting an Alternative GC Column

  • Identify Your Current Column: Most general-purpose methods use a non-polar or low-polarity phase (e.g., DB-1, HP-5ms, BPX5).

  • Select a Mid-Polarity Column: A good first choice is a column with a stationary phase containing cyanopropylphenyl polysiloxane (e.g., DB-1701, RTX-1701). This phase introduces dipole-dipole interactions.

  • Select a High-Polarity Column (If Needed): If the mid-polarity column is insufficient, a polyethylene glycol (PEG) phase, often called a WAX column (e.g., DB-WAX, ZB-WAX), is the next step. These columns strongly interact with polar functional groups like alcohols and are excellent for separating isomers based on polarity differences.

  • Method Re-optimization: After installing the new column, you must re-optimize the temperature program. Due to stronger interactions, elution temperatures will likely be higher on a polar column.

Level 3: Chemical Modification via Derivatization

Derivatization is a chemical technique used to modify an analyte to improve its chromatographic properties.[9][10] For fenchol and its isomer, derivatizing the hydroxyl group can accentuate the structural differences between them, enabling separation.

Causality: Silylation replaces the active, polar hydrogen on the alcohol's hydroxyl (-OH) group with a non-polar trimethylsilyl (-O-Si(CH₃)₃) group.[9] The ease and outcome of this reaction can be affected by steric hindrance around the hydroxyl group. The different spatial arrangements of the methyl groups in fenchol versus its isomer can lead to derivatives with slightly different shapes and volatilities, which can then be separated on a standard non-polar column.

Derivatization_Concept cluster_0 Analyte (Alcohol) cluster_1 Reagent (BSTFA) cluster_2 Derivative (Silyl Ether) Analyte R-OH Reaction + Reagent CF₃CON[Si(CH₃)₃]₂ Derivative R-O-Si(CH₃)₃ Reaction_arrow Heat Reaction->Reaction_arrow Reaction_arrow->Derivative

Caption: Conceptual workflow of a silylation reaction.

Experimental Protocol: Silylation of Fenchol Isomers with BSTFA + TMCS

This protocol should be performed in a well-ventilated fume hood. Silylation reagents are sensitive to moisture.

  • Sample Preparation: Prepare a solution of your sample (containing the fenchol isomers) in a dry, aprotic solvent (e.g., pyridine, acetonitrile, or dichloromethane) at a concentration of approximately 1 mg/mL in a 2 mL autosampler vial.

  • Reagent Addition: To 100 µL of your sample solution, add 100 µL of the silylation reagent, N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[9][11] The TMCS acts as a catalyst.[9]

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or oven at 60-70°C for 30 minutes to ensure the reaction goes to completion.[9]

  • Cooling & Analysis: Allow the vial to cool to room temperature.

  • GC Injection: Inject 1 µL of the derivatized sample into the GC-MS. Analyze using your standard non-polar column and method. The retention times of the derivatized isomers should be different from the underivatized alcohols and, hopefully, from each other.

Level 4: Advanced Separation & Detection Strategies

If the previous steps do not yield the desired resolution, more specialized techniques may be required.

  • Chiral Chromatography: Fenchol exists as enantiomers ((+)- and (-)-fenchol). If your goal is to separate these enantiomers from each other, or if the co-eluting peak is a stereoisomer, a chiral stationary phase is mandatory.[12] Columns based on cyclodextrin derivatives are commonly used for the chiral separation of terpenes and related compounds.[13][14] This approach is highly selective for the 3D structure of molecules.

  • GC-VUV (Vacuum Ultraviolet) Detection: This advanced detection technique measures the absorbance of compounds in the 125-240 nm range.[15] Most compounds, including isomers, have unique and characteristic absorbance spectra in this range. Specialized software can then use these spectra to mathematically deconvolve co-eluting peaks, allowing for accurate quantification even without baseline separation. This has been demonstrated to be a powerful tool for analyzing complex terpene mixtures.[15]

Summary of Troubleshooting Strategies

ProblemPrimary Solution (Highest Impact)Secondary SolutionTertiary Solution
Slight Peak Shoulder Optimize Method: Decrease temperature ramp rate and/or lower carrier gas flow rate.[6]Change Selectivity: Switch to a mid-polarity (e.g., '1701') column.Derivatization: Perform silylation to enhance separability.[9]
Complete Co-elution Change Selectivity: Switch to a high-polarity WAX column.Derivatization: Perform silylation and analyze on a non-polar or mid-polarity column.[10][16]Advanced Detection: Use GC-VUV to deconvolve the peaks.[15]
Enantiomer Separation Chiral Chromatography: Use a column with a chiral stationary phase (e.g., a cyclodextrin-based column).[13][14]N/AN/A

References

  • Taylor & Francis. (2006). Derivatizations for Improved Detection of Alcohols by Gas Chrohatography and Photoionization Detection (GC-PID). Retrieved from [Link]

  • ScienceDirect. Derivatization Methods in GC and GC/MS. Retrieved from [Link]

  • ResearchGate. (2015). How can I improve the resolution of the peaks in gas chromatography?. Retrieved from [Link]

  • PubMed. (2014). Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry. Retrieved from [Link]

  • PMC. Hydrogen Delocalization in an Asymmetric Biomolecule: The Curious Case of Alpha-Fenchol. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Why Use GC Derivatization Reagents. Retrieved from [Link]

  • Phenomenex. (2016). Managing Early Eluting Peaks in GC. Retrieved from [Link]

  • Chromatography Forum. (2020). Methods to separate co-eluting peaks. Retrieved from [Link]

  • Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]

  • NIST WebBook. Fenchol. Retrieved from [Link]

  • Waters Corporation. Enantiomeric and diastereomeric separations of fragrance and essential oil components using the ACQUITY UPC2 System with ACQUITY UPC2 Trefoil Columns. Retrieved from [Link]

  • PubMed. (2000). Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl derivatives in aqueous samples. Retrieved from [Link]

  • Springer. (2013). Analysis of free and bound phenolics in wine and grapes by GC-MS after automated SPE. Retrieved from [Link]

  • PMC. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Retrieved from [Link]

  • Molnar Institute. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Retrieved from [Link]

  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]

  • ResearchGate. Chromatographic Co-elution Chromatography. Retrieved from [Link]

  • VUV Analytics. Terpene & Turpentines Isomer Analysis using GC-VUV Detection. Retrieved from [Link]

  • NIST WebBook. Fenchol Mass Spectrum. Retrieved from [Link]

  • Phenomenex. Chiral HPLC Separations. Retrieved from [Link]

  • PubChem. Fenchol. Retrieved from [Link]

  • OUCI. (1995). Enantiomer separation of α-campholene and fencholene derivatives by capillary gas chromatography on permethylated cyclodextrins. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2023). An efficient two-step approach for the preparative separation and purification of eight polyphenols from Hibiscus manihot L. flower with high-speed countercurrent chromatography. Retrieved from [Link]

  • PubChem. 1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol. Retrieved from [Link]

  • MDPI. (2005). exo-N-(5,5-Dimethyl-6-methylene-bicyclo[2.2.1]hept-2-yl)-4-methyl-benzenesulfonamide. Retrieved from [Link]

  • International Journal of Education and Research. (2013). GC-MS and ESI-MS detection of catechol. Retrieved from [Link]

Sources

Optimization

Minimizing side reactions during the oxidation of 1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol

Welcome to the technical support center for the synthesis of camphor via the oxidation of 1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol (a stereoisomer of borneol/isoborneol). This guide is designed for researchers, scientist...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of camphor via the oxidation of 1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol (a stereoisomer of borneol/isoborneol). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, minimize side reactions, and optimize product yield. Here, we address common issues encountered during the experiment through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs) & Troubleshooting

This section directly addresses specific challenges you may encounter. Each answer provides a mechanistic explanation and actionable advice to improve your experimental outcomes.

Q1: My final product is impure. What are the most likely side reactions occurring during the oxidation?

The oxidation of a secondary alcohol like 1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol to a ketone is generally efficient. However, the rigid, strained bicyclic structure of the substrate makes it susceptible to specific side reactions, primarily acid-catalyzed rearrangements.

The most prominent side reaction is the Wagner-Meerwein rearrangement .[1][2] This is a type of carbocation 1,2-rearrangement that can occur under acidic conditions, which are common in many oxidation protocols (e.g., Jones oxidation).[1][3][4] The reaction proceeds as follows:

  • Protonation of the Alcohol: The hydroxyl group is protonated by an acid catalyst, forming a good leaving group (water).[2][3]

  • Formation of a Carbocation: Loss of water generates a secondary carbocation at C2.

  • Rearrangement: A bond migrates from an adjacent carbon to the carbocation center to form a more stable carbocation. In this specific bicyclic system, this rearrangement can lead to the formation of camphene and other isomeric olefins.[1]

Another potential, though less common, issue under harsh conditions could be over-oxidation leading to C-C bond cleavage, although ketones are generally stable to further oxidation.[5][6][7]

Mitigation Strategies:

  • Avoid Strongly Acidic Conditions: If rearrangements are a problem, switch to non-acidic or mildly acidic oxidation conditions. Reagents like Pyridinium Chlorochromate (PCC) or Swern oxidation are performed in non-aqueous, non-acidic media and can suppress these rearrangements.[8][9][10]

  • Control Temperature: Exothermic reactions can promote side product formation.[11] Maintain the recommended temperature throughout the addition of the oxidizing agent and the reaction period.

Below is a diagram illustrating the competition between the desired oxidation pathway and the Wagner-Meerwein rearrangement.

G cluster_0 Starting Material cluster_1 Reaction Conditions cluster_2 Reaction Pathways cluster_3 Products Alcohol 1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol Acid Acidic Conditions (e.g., Jones Reagent) Alcohol->Acid NonAcid Non-Acidic Conditions (e.g., PCC, Swern) Alcohol->NonAcid Oxidation Desired Oxidation Acid->Oxidation Rearrangement Side Reaction: Wagner-Meerwein Rearrangement Acid->Rearrangement 竞争 NonAcid->Oxidation Favored Camphor Camphor (Ketone) Oxidation->Camphor Byproducts Camphene & Isomers Rearrangement->Byproducts

Caption: Decision pathway for minimizing rearrangement side reactions.

Q2: My camphor yield is consistently low. What are the most common causes and how can I improve it?

Low yield can stem from several factors: incomplete reaction, product loss during workup, or competing side reactions as discussed above.

Troubleshooting Low Yield:

  • Incomplete Reaction:

    • Insufficient Oxidant: Ensure you are using the correct stoichiometric amount of the oxidizing agent. It's often beneficial to test for the presence of excess oxidant at the end of the reaction (e.g., with KI-starch paper for bleach) to confirm the starting material has been consumed.[12]

    • Reaction Time/Temperature: The reaction may not have gone to completion. Monitor the reaction progress using Thin-Layer Chromatography (TLC). If starting material is still present after the recommended time, consider extending the reaction period or slightly increasing the temperature (if compatible with the reagent's stability).

  • Sub-optimal Reagent Choice: The choice of oxidizing agent is critical. Strong oxidants like Jones reagent are effective but can be harsh.[6][13] Milder reagents may require longer reaction times but can offer cleaner reactions and higher isolated yields.

  • Product Loss During Workup & Purification:

    • Extraction: Camphor is volatile. Avoid excessive heating during solvent removal (rotary evaporation).[11] Ensure your extraction solvent (e.g., dichloromethane) is appropriate and perform multiple extractions to maximize recovery.[12]

    • Purification: Camphor can be effectively purified by sublimation due to its unique physical properties.[13][14] This method is often superior to recrystallization for removing non-volatile impurities. Ensure the product is thoroughly dry before sublimation, as moisture can interfere with the process.[14]

Troubleshooting_Yield start Low Camphor Yield check_reaction Check Reaction Completion (TLC) Starting Material Present? start->check_reaction check_workup Review Workup & Purification Potential for Product Loss? start->check_workup check_side_reactions Analyze for Side Products (NMR/GC-MS) Rearrangement Products Detected? start->check_side_reactions solution_reaction Increase reaction time or check oxidant stoichiometry. check_reaction:f1->solution_reaction Yes solution_workup Optimize extraction. Use sublimation for purification. check_workup:f1->solution_workup Yes solution_side_reactions Switch to non-acidic oxidizing agent (PCC, Swern, Oxone). check_side_reactions:f1->solution_side_reactions Yes

Caption: A troubleshooting workflow for diagnosing low product yield.

Q3: How do I select the most appropriate oxidizing agent for converting my secondary alcohol to camphor?

The ideal oxidizing agent provides a high yield of the desired ketone with minimal side products, while also considering safety, cost, and environmental impact.[15] Secondary alcohols can be oxidized to ketones by a wide variety of reagents.[10][16]

Here is a comparative summary of common oxidizing agents:

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Jones Reagent (CrO₃ in H₂SO₄/acetone)Aqueous acid, 0°C to RTStrong, fast, and inexpensive.[5][13]Highly acidic (promotes rearrangements); generates hazardous Cr(VI) waste.[10]
PCC (Pyridinium Chlorochromate)Anhydrous CH₂Cl₂Mild, non-acidic conditions limit rearrangements.[6][8]Generates Cr(VI) waste; reagent preparation can be tedious.
Swern Oxidation (DMSO, (COCl)₂, Et₃N)Anhydrous CH₂Cl₂, low temp (-78°C)Mild, metal-free, high yields.[10][17]Requires cryogenic temperatures; produces foul-smelling dimethyl sulfide.
Sodium Hypochlorite (NaOCl / Bleach)Acetic acid or ionic liquid, RTInexpensive, readily available, "green" alternative.[10][18]Reaction can be exothermic and requires careful temperature control.[11]
Oxone® (2KHSO₅·KHSO₄·K₂SO₄) with NaClEthyl acetate/water, RT"Green," safe, and effective; avoids heavy metals.[14][15]Atom economy is not ideal.[14]

Recommendation: For routine, small-scale synthesis where avoiding heavy metals and harsh acids is a priority, oxidation with Oxone® and catalytic NaCl or with sodium hypochlorite are excellent choices.[14][15] For reactions sensitive to acid-catalyzed rearrangement, a Swern oxidation is a highly reliable, albeit more technically demanding, option.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for two reliable oxidation procedures.

Protocol 1: Green Oxidation using Oxone® and Catalytic Sodium Chloride

This method is environmentally friendly, avoiding the use of heavy metals and harsh acids.[14][15]

Materials:

  • 1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol

  • Oxone® (potassium peroxymonosulfate)

  • Sodium Chloride (NaCl)

  • Ethyl Acetate

  • Deionized Water

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the alcohol (1.0 equiv) in ethyl acetate.

  • Add sodium chloride (0.3 equiv) followed by deionized water.

  • Cool the mixture in an ice-water bath.

  • Add Oxone® (0.6 equiv) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 25°C.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction's progress by TLC.

  • Upon completion, add water to dissolve the inorganic salts. Transfer the mixture to a separatory funnel.

  • Separate the layers. Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude camphor.

  • Purify the crude product by sublimation to obtain pure, crystalline camphor.[14]

Protocol 2: Classic Oxidation using Jones Reagent

This is a powerful and rapid method, but requires careful handling of corrosive and toxic materials.[13]

Materials:

  • 1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol

  • Chromium Trioxide (CrO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Acetone

  • Deionized Water

  • Isopropanol (for quenching)

  • Diethyl Ether or Dichloromethane

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Prepare Jones Reagent: Caution: Highly corrosive and toxic. In a flask cooled in an ice bath, dissolve chromium trioxide in water. Slowly and carefully, add concentrated sulfuric acid.

  • In a separate flask, dissolve the alcohol (1.0 equiv) in acetone and cool the solution in an ice bath.

  • Slowly add the prepared Jones reagent dropwise to the alcohol solution, maintaining the temperature between 0-10°C. An orange-brown color will change to a green-blue as the Cr(VI) is reduced.

  • After the addition is complete, stir the reaction for 1-3 hours at room temperature. Monitor by TLC.

  • Once the reaction is complete, quench the excess oxidant by adding isopropanol dropwise until the solution remains blue-green.

  • Add water and extract the product multiple times with diethyl ether or dichloromethane.

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution until gas evolution ceases, then wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by rotary evaporation.

  • Purify the resulting crude camphor by sublimation.[13]

References
  • 17.7: Oxidation of Alcohols - Chemistry LibreTexts. (2024, March 17). Retrieved from Chemistry LibreTexts. [Link]

  • 19.6. Oxidation of alcohols & aldehydes. (n.d.). In Organic Chemistry II. Lumen Learning. [Link]

  • Oxidation of Alcohols - Organic Chemistry. (n.d.). Jack Westin. [Link]

  • reagents for alcohol oxidation. (2019, October 28). [Video]. YouTube. [Link]

  • Alcohol Oxidation Mechanisms and Practice Problems. (2024, April 5). Chemistry Steps. [Link]

  • Simple Plug‐In Synthetic Step for the Synthesis of (−)‐Camphor from Renewable Starting Materials. (2021, June 15). ChemBioChem. [Link]

  • Oxidation of Borneol to Camphor Using Oxone and Catalytic Sodium Chloride: A Green Experiment for the Undergraduate Organic Chemistry Laboratory. (2011, March 9). Journal of Chemical Education. [Link]

  • Wagner–Meerwein rearrangement. (n.d.). In Wikipedia. [Link]

  • CHM2210 Chapter 11 Problem Solving Oxidation of Alcohols 041620. (2020, April 16). [Video]. YouTube. [Link]

  • Simple Plug-In Synthetic Step for the Synthesis of (-)-Camphor from Renewable Starting Materials. (2021, October 13). PubMed. [Link]

  • Oxidation of Isoborneol to Camphor Organic Redox. (n.d.). Dr. Nerz. [Link]

  • Currently doing an organic chem lab on the oxidation of isoborneol to camphor using NaOCl, just wondering why NaOCl is added slowly over a period of like 30 minutes? (2019, February 7). Reddit. [Link]

  • Oxidation Of Isoborneol To Camphor Lab Report. (n.d.). Alliance Pump. [Link]

  • Alcohol Oxidation: "Strong" & "Weak" Oxidants. (2015, May 6). Master Organic Chemistry. [Link]

  • Wagner-Meerwein Rearrangement. (2021, March 22). J&K Scientific LLC. [Link]

  • Oxidation of Alcohols. (2026, January 3). Save My Exams. [Link]

  • Reduction of Camphor. (n.d.).
  • Wagner-Meerwein Rearrangement Mechanism. (n.d.). Scribd. [Link]

  • Demystifying The Mechanisms of Alcohol Oxidations. (2015, May 21). Master Organic Chemistry. [Link]

  • Enzymatic Baeyer–Villiger oxidations of some bicyclo[2.2.1]heptan-2-ones using monooxygenases from Pseudomonas putida NCIMB 10007: enantioselective preparation of a precursor of azadirachtin. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Wagner-Meerwein rearrangement. (n.d.). Name-Reaction.com. [Link]

  • Fanning 1 Synthesis of Camphor by the Oxidation of Borneol. (n.d.). CDN. [Link]

  • Cationic Rearrangements. (n.d.). MSU Chemistry. [Link]

  • Synthesis Of Camphor By The Oxidation Of Borneol. (n.d.).
  • Camphor: Synthesis, reactions and uses as a potential moiety in the development of complexes and organocatalysts. (n.d.). ResearchGate. [Link]

  • EXP. 35 B REDUCTION OF CAMPHOR. (n.d.).
  • Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-oxime, (1R). (n.d.). Organic Syntheses. [Link]

  • X. Jones Reaction: The Oxidation of Borneol to Camphor. (2004, July 31).
  • SYNTHESIS OF CAMPHOR USING IONIC LIQUIDS. (2023, October 2).
  • (PDF) Camphor and its derivatives. Unusual transformations and biological activity. (n.d.).
  • (PDF) Oxidation of Borneol to Camphor. (n.d.). Academia.edu. [Link]

  • Swern Oxidation of Bicyclo[2.2.1]hept-5-ene-2,3-diol and Its Pyrazine-fused Derivatives. (2000, September 9). Molecules. [Link]

  • Mechanism for the Oxidation of Borneol to Camphor. (2022, January 13). [Video]. YouTube. [Link]

Sources

Troubleshooting

Solvent optimization for the crystallization of 1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol

From the Desk of the Senior Application Scientist Welcome to the advanced troubleshooting portal for downstream purification. Crystallizing 1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol (a rigid, bicyclic monoterpene alcohol)...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the advanced troubleshooting portal for downstream purification. Crystallizing 1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol (a rigid, bicyclic monoterpene alcohol) presents unique challenges due to its highly lipophilic hydrocarbon skeleton paired with a single, highly active hydrogen-bonding hydroxyl group at the C2 position.

In this guide, we move beyond basic recipes. We will explore the causality behind solvent interactions so you can rationally design a self-validating crystallization process that maximizes both polymorphic purity and yield.

Part 1: Mechanistic Troubleshooting FAQs

Q1: My compound is "oiling out" (Liquid-Liquid Phase Separation) instead of forming distinct crystals. How do I fix this?

  • The Causality: Oiling out occurs when your cooling trajectory forces the supersaturated solution to cross the binodal curve before it reaches the metastable limit for crystalline nucleation. Because 1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol has a bulky gem-dimethyl bicyclic structure, its molecules require significant time to orient properly. If you use a poor solvent and cool too rapidly, the solute molecules aggregate into a disordered, solute-rich liquid phase rather than an ordered solid lattice.

  • The Solution: You must shift the thermodynamics. Switch to a solvent system with a more gradual solubility curve. More importantly, introduce seed crystals before the solution reaches the cloud point. Seeding bypasses the high energy barrier of primary nucleation, forcing the system to consume supersaturation via crystal growth rather than phase separation.

Q2: I am getting fine, amorphous powders instead of high-quality crystals. Is my solvent too volatile?

  • The Causality: Yes. This is a classic symptom of kinetic control overriding thermodynamic control. Highly volatile solvents (like dichloromethane or acetone) evaporate too quickly, causing a massive and uncontrolled spike in supersaturation. As the lattice attempts to form, rapid solvent departure leads to crystal degradation and trapping of structural disorders[1].

  • The Solution: Avoid highly volatile solvents for evaporation-based approaches[1]. Transition to a controlled cooling crystallization using a non-polar solvent like n-hexane. Empirical studies on analogous bicyclic monoterpenes demonstrate that n-hexane yields superior purity (>99%) and recovery rates compared to more volatile or polar alternatives like ethyl acetate[2].

Q3: How does solvent selection influence polymorphic purity and crystal habit?

  • The Causality: Solvent molecules dictate the pre-nucleation clusters in solution. Polar protic solvents (like ethanol) actively form hydrogen bonds with the C2-hydroxyl group of 1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol. Before the solute can incorporate into the growing crystal face, it must shed this solvent layer. This high desolvation energy acts as a rate-limiting step, slowing down nucleation and allowing the most thermodynamically stable (and pure) polymorph to assemble[3]. Conversely, non-polar solvents rely purely on weaker van der Waals forces, leading to rapid, kinetically driven association.

  • The Solution: Use the to predict the mixing thermodynamic properties and solubility limits of your specific solvent system[4]. For final polishing where polymorphic purity is critical, utilize a solvent that competes for hydrogen bonding to enforce thermodynamic control.

Part 2: Quantitative Solvent Selection Matrix

To rationally select your solvent, you must balance the dielectric constant against the desired nucleation kinetics. The table below summarizes the thermodynamic profiling for bicyclic monoterpene crystallization.

Solvent SystemDielectric Constant (ε)Solute-Solvent InteractionNucleation KineticsOptimal Application
n-Hexane 1.89Van der Waals onlyFast (Kinetic)High-yield recovery (>99% purity achievable at 1:1.8 w/v ratio)[2].
Ethyl Acetate 6.02H-bond AcceptorModerateIntermediate purification; statistically lower recovery than hexane[2].
Ethanol 24.3H-bond Donor/AcceptorSlow (Thermodynamic)High-purity polymorphic control; requires high desolvation energy[3].
Acetone 20.7H-bond AcceptorVery FastAvoid for evaporation; highly volatile, causes crystal degradation[1].
Part 3: Process Visualization

The following workflow illustrates the logical divergence between thermodynamic and kinetic control based on your initial solvent selection.

SolventWorkflow N1 Crude 1,5,5-trimethylbicyclo [2.2.1]heptan-2-ol N2 Determine Metastable Zone Width (MSZW) N1->N2 Thermal Profiling N3 Solvent Class Selection N2->N3 Solubility Data Integration N4_Polar Polar Protic (e.g., EtOH) High Desolvation Energy N3->N4_Polar H-Bonding Target N4_NonPolar Non-Polar (e.g., n-Hexane) Low Desolvation Energy N3->N4_NonPolar VDW Target N5_Thermo Thermodynamic Control (Slower Nucleation, High Purity) N4_Polar->N5_Thermo Competes with Solute N5_Kinetic Kinetic Control (Faster Nucleation, High Yield) N4_NonPolar->N5_Kinetic Rapid Association N6 Optimized Crystal Habit & Polymorphic Purity N5_Thermo->N6 Cooling Crystallization N5_Kinetic->N6 Anti-Solvent Addition

Fig 1: Logical workflow for solvent selection based on thermodynamic and kinetic control.

Part 4: Self-Validating Experimental Protocol

This protocol outlines a Seeded Cooling Crystallization in n-hexane. It is designed as a self-validating system: each step contains an internal physical check to ensure the thermodynamics are behaving as engineered.

Step 1: Thermodynamic Reset (Dissolution)

  • Action: Suspend the crude 1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol in n-hexane at a ratio of 1:1.8 (w/v)[2]. Heat the reactor to 50°C under constant agitation (700 rpm).

  • Causality & Validation: Heating above the saturation point completely destroys the previous thermal and crystalline history of the crude. Validation: The solution must become 100% transparent. If it is cloudy, you have undissolved impurities and must add solvent.

Step 2: Clarification

  • Action: Filter the hot solution through a pre-heated 0.45 µm PTFE membrane[3].

  • Causality & Validation: Foreign particulates act as heterogeneous nucleation sites, which unpredictably collapse the metastable zone. Validation: A visually clear filtrate ensures the system is now governed purely by the solvent's intrinsic thermodynamic parameters.

Step 3: Dynamic Saturation Point Identification

  • Action: Cool the solution at 1°C/min until the first sign of turbidity (the cloud point). Immediately heat the system by 2–3°C until it clears again.

  • Causality & Validation: Literature solubility curves are based on 100% pure compounds. Your crude has impurities that shift the solubility limit. Validation: This step dynamically establishes the exact saturation temperature ( Tsat​ ) for your specific batch.

Step 4: Controlled Nucleation (Seeding)

  • Action: Cool the reactor to Tsat​−2∘C . Add 0.5% w/w of high-purity 1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol seed crystals. Hold isothermally for 60 minutes.

  • Causality & Validation: Seeding bypasses primary nucleation. The isothermal hold allows the seed surface area to mature. Validation: The seeds should remain suspended and slightly grow. If they dissolve, your Tsat​ calculation was incorrect, and the system is undersaturated.

Step 5: Desupersaturation Routing

  • Action: Implement a non-linear (cubic) cooling ramp down to 4°C over 6 to 8 hours[2].

  • Causality & Validation: Crystal surface area increases exponentially as they grow. A linear cooling rate generates supersaturation faster than small crystals can consume it, leading to secondary nucleation (fines). A cubic cooling curve matches the growth rate, maintaining a constant, low supersaturation.

Step 6: Isolation and Displacement Washing

  • Action: Vacuum filter the suspension. Wash the crystal cake with pre-chilled n-hexane.

  • Causality & Validation: The wash solvent must displace the mother liquor without dissolving the product. Furthermore, the thermodynamic properties of the wash solvent (low boiling point, high vapor pressure) must be selected to favor the downstream drying process, minimizing the constant and falling rate drying periods to prevent thermal degradation of the final API[5].

Part 5: References
  • [4] Determination and Correlation of Solubility of Borneol, Camphor, and Isoborneol in Different Solvents. Journal of Chemical & Engineering Data, ACS Publications. URL:[Link]

  • [2] Separation and purification procedure for natural borneol. ResearchGate. URL:[Link]

  • [1] Guide for crystallization. University of Fribourg. URL:[Link]

  • [5] A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling. Organic Process Research & Development, NIH. URL:[Link]

  • [3] Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the "Disappeared" Polymorph of Ritonavir. White Rose Research Online. URL:[Link]

Sources

Optimization

Technical Support Center: Handling &amp; Storing Hygroscopic 1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol Reference Standards

Welcome to the Technical Support Center for analytical chemists and drug development professionals working with 1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol reference standards. This bicyclic monoterpene alcohol presents uni...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for analytical chemists and drug development professionals working with 1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol reference standards. This bicyclic monoterpene alcohol presents unique analytical challenges due to its highly hygroscopic nature. This guide synthesizes authoritative pharmacopeial guidelines with field-proven methodologies to ensure the integrity of your quantitative assays.

Physicochemical Profile & Quantitative Data

Understanding the physical properties of your reference standard is the first step in preventing degradation and analytical drift. The hydroxyl group on the rigid bicyclic framework readily forms hydrogen bonds with atmospheric moisture, necessitating strict environmental controls[1].

PropertyValueClinical/Analytical Significance
IUPAC Name 1,5,5-Trimethylbicyclo[2.2.1]heptan-2-olIdentifies the specific bicyclic monoterpene structure.
Molecular Formula C₁₀H₁₈OUsed for exact mass calculations in mass spectrometry.
Molecular Mass 154.25 g/mol [2]Critical for molarity calculations in standard curves.
Melting Point ~109°C[3]Indicates a solid state at room temperature; prone to caking if moist.
Boiling Point ~213°C[3]Relevant for GC-MS method development and thermal stability.
Hygroscopicity HighRapidly absorbs ambient moisture, altering the effective mass[1].
Storage Condition 5°C ± 3°C, desiccated[4]Prevents thermal degradation and minimizes moisture ingress[5].

Standard Handling Workflow

The following decision tree outlines the logical progression for handling hygroscopic compendial standards to prevent moisture contamination.

HygroscopicHandling A Retrieve Standard from 5°C Storage B Equilibrate to Room Temp (60 mins in Desiccator) A->B C Is Ambient RH < 30%? B->C D Transfer to Inert Glovebox (N2/Argon) C->D No E Rapid Weighing & Immediate Dissolution C->E Yes D->E F Purge Vial with N2 & Reseal Container E->F

Workflow for handling hygroscopic 1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol standards.

Troubleshooting Guides & FAQs

Q1: Why does the mass of my 1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol standard continuously drift upward on the analytical balance? A: This continuous drift is a classic symptom of active moisture sorption. The secondary hydroxyl (-OH) group on the 1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol molecule acts as a strong hydrogen bond donor and acceptor. When exposed to ambient air, it rapidly sequesters water molecules. If the standard was stored at 5°C and opened before fully equilibrating to room temperature, atmospheric moisture instantly condenses on the cold powder[4]. Field-Proven Insight: To establish a self-validating system , always run a "dummy weighing" using an empty weighing boat exposed to the same micro-environment. If the empty boat's mass remains stable but the standard drifts, the standard is actively absorbing moisture, and your environmental humidity is too high.

Q2: How should I store the opened reference standard to prevent degradation? A: According to Ph. Eur. Chapter 5.12 and USP General Chapter <11>, reference standards must be protected from heat, light, and moisture[5]. Store the tightly sealed vial at 5°C ± 3°C inside a secondary desiccator containing active silica gel or Drierite[4]. Causality: Cold air holds less moisture, but moving a vial in and out of cold storage introduces condensation risks. By housing the vial inside a desiccator within the refrigerator, you create a dual-barrier system. The desiccator must be allowed to equilibrate to ambient temperature (typically 30–60 minutes) before opening to prevent condensation on the standard[4].

Q3: How can I verify the water content of the standard before preparing critical calibration curves? A: Relying solely on the Certificate of Analysis (CoA) is insufficient if a hygroscopic vial has been previously opened. You must quantify the current water content to correct the active mass of the standard. Methodological Choice: Use Karl Fischer (KF) Coulometric Titration (USP <921> Method Ic)[6]. Coulometric KF is superior to Volumetric KF for trace water determination (10 µg to 200 mg) because the titrant (iodine) is generated electrochemically in situ at the anode. This eliminates the need for standardizing a titrant solution, providing a highly accurate, self-contained measurement for sensitive reference materials[6].

Step-by-Step Methodology: Preparing Working Solutions from Hygroscopic Standards

To ensure absolute trustworthiness in your quantitative assays, follow this self-validating protocol for weighing 1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol.

Step 1: Thermal Equilibration Remove the secondary desiccator containing the standard vial from the 5°C refrigerator. Do not open the desiccator. Allow it to sit at room temperature for a minimum of 60 minutes to ensure the internal temperature matches the ambient environment, preventing condensation[4].

Step 2: Environmental Control & System Validation Transfer the sealed vial into an inert gas glovebox (Nitrogen or Argon) with a monitored relative humidity (RH) of < 10%. Place an empty, anti-static weighing boat on the micro-balance. Tare the balance and monitor the readout for 60 seconds. Validation Check: The mass must not fluctuate by more than ±0.02 mg. If it drifts, the environment is compromised, and the weighing must be aborted.

Step 3: Rapid Weighing Once the environment is validated, open the standard vial. Using a clean, dry micro-spatula, transfer the required mass (e.g., 10.0 mg) to the weighing boat. Record the mass immediately upon stabilization.

Step 4: Immediate Dissolution Transfer the weighed powder directly into a volumetric flask containing a pre-aliquoted volume of anhydrous solvent (e.g., anhydrous methanol or acetonitrile). Cap the flask and sonicate until visually dissolved.

Step 5: Securing the Primary Standard Before removing the primary standard vial from the glovebox, purge the headspace of the vial with dry nitrogen. Cap tightly, seal the perimeter with PTFE tape or Parafilm, and return it to the desiccator for 5°C storage[4].

References

  • PubChem: 1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol National Institutes of Health (NIH).[Link]

  • 1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol Properties Environmental Protection Agency (EPA).[Link]

  • INFORMATION LEAFLET Ph. Eur. Reference Standard - CRS catalogue European Directorate for the Quality of Medicines & HealthCare (EDQM).[Link]

  • usp31nf26s1_c921, General Chapters: <921> WATER DETERMINATION Pharmacopeia (USP).[Link]

  • Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach ResearchGate.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Validation of Analytical Methods for 1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol (Isofenchol) Detection

The accurate quantification of 1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol—commonly known as isofenchol—presents a unique analytical challenge in modern chromatography. As a bicyclic monoterpene alcohol found in complex bot...

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Author: BenchChem Technical Support Team. Date: April 2026

The accurate quantification of 1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol—commonly known as isofenchol—presents a unique analytical challenge in modern chromatography. As a bicyclic monoterpene alcohol found in complex botanical matrices and traditional formulations[1], it is highly volatile and structurally almost identical to isomers like fenchol and borneol. Because it lacks a conjugated pi-electron system, optical detection methods are functionally blind to it. Consequently, the analytical burden shifts entirely to gas-phase separation and mass-based detection.

This guide objectively compares available analytical platforms and establishes a self-validating, field-proven protocol for the robust detection of isofenchol.

Analytical Platform Comparison: Selecting the Optimal Detector

To establish a reliable analytical method, we must first evaluate the performance of available detection platforms against the specific physicochemical properties of isofenchol.

  • HPLC-UV/RID (High-Performance Liquid Chromatography) : Fundamentally unsuitable. The absence of a strong chromophore necessitates refractive index detection (RID), which lacks the sensitivity required for trace volatile analysis, or complex pre-column derivatization that introduces severe recovery errors.

  • GC-FID (Gas Chromatography-Flame Ionization Detection) : Offers an exceptional linear dynamic range and is highly robust for routine QA/QC. However, FID is non-specific. In complex matrices, co-eluting terpenes can artificially inflate the isofenchol peak area. Identification relies solely on retention time, making it highly prone to false positives.

  • GC-MS (Gas Chromatography-Mass Spectrometry) : The definitive gold standard. By utilizing electron ionization (EI) at 70 eV, GC-MS provides a distinct structural fragmentation fingerprint. Isofenchol yields diagnostic ions at m/z 139 and 95[2]. Furthermore, spectral deconvolution allows for the mathematical separation of isofenchol from co-eluting matrix interferences, ensuring absolute specificity.

Table 1: Comparative Validation Parameters for Isofenchol Detection
ParameterGC-MS (SIM Mode)GC-FIDHPLC-UV (210 nm)
Limit of Detection (LOD) 0.05 µg/mL0.5 µg/mL> 50 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL1.5 µg/mLN/A
Linear Dynamic Range 10³10⁵Poor
Specificity High (m/z 139, 95)Low (RT only)Very Low
Matrix Interference Minimal (Deconvolution)HighExtreme

Sample Preparation: SPME vs. DLLME

Volatile terpene alcohols require meticulous extraction to prevent evaporative loss and thermal degradation.

  • Solid-Phase Microextraction (SPME) : While solvent-free, SPME suffers from competitive adsorption. Highly concentrated matrix components can displace trace isofenchol from the fiber, skewing quantitative results and reducing reproducibility.

  • Dispersive Liquid-Liquid Microextraction (DLLME) : The superior approach for this analyte. It utilizes a micro-volume of a high-density extraction solvent dispersed into an aqueous sample via a disperser solvent. This creates a vast interfacial surface area, driving near-instantaneous partitioning of polar volatiles like isofenchol into the organic phase with excellent recovery rates[3].

Building a Self-Validating System

Trustworthiness in analytical chemistry requires that a protocol continuously proves its own accuracy during every run. The workflow described below is designed as a self-validating system :

  • Internal Standardization : n-Tridecane is spiked into every sample. If the absolute peak area of the internal standard deviates by >5%, the system automatically flags the run for extraction or injection volume errors[1].

  • Dynamic Retention Indexing : By running a C7-C30 alkane standard, the system dynamically calculates the Kovats Retention Index (RI) for the target peak. Even if the column is trimmed (shifting absolute retention times), the RI remains constant, validating the peak's identity against literature values[4].

  • Ion Ratio Confirmation : Monitoring the ratio between the quantifier ion (m/z 139) and qualifier ion (m/z 95) ensures peak purity. Deviation from the standard library spectrum indicates co-elution, invalidating that specific data point.

Experimental Protocol: DLLME-GC-MS Workflow

Step-by-Step Methodology & Causality

Step 1: Matrix Dispersion

  • Action : Accurately weigh 100 mg of the sample matrix and dissolve it in 1 mL of ethanol. Vortex for 2 minutes. Add 3 mL of ultrapure water to create the aqueous donor phase.

  • Causality : Ethanol acts as a disperser bridge, ensuring the lipophilic isofenchol remains finely dispersed when the aqueous phase is introduced, maximizing the extraction surface area[3].

Step 2: Microextraction

  • Action : Rapidly inject 750 µL of dichloromethane (DCM) into the mixture. Vortex vigorously for 1 minute to form a cloudy emulsion.

  • Causality : DCM is selected because its density (1.33 g/cm³) is higher than water, allowing it to easily collect at the bottom of the tube after centrifugation. Its low boiling point (39.6°C) ensures it elutes well before isofenchol during GC analysis, preventing solvent peak tailing.

Step 3: Phase Separation & Internal Standardization

  • Action : Centrifuge the emulsion at 6000 rpm for 5 minutes. Carefully aspirate the lower organic phase and spike it with n-tridecane to achieve a final internal standard concentration of 14.20 µg/mL[1].

  • Causality : n-Tridecane is chemically inert, does not naturally occur in botanical matrices, and elutes in a clean chromatographic window, making it an ideal internal reference to normalize data.

Step 4: Chromatographic Separation

  • Action : Inject 1 µL of the extract in splitless mode (Injector: 250°C) into a GC-MS equipped with a DB-5MS capillary column (60 m × 0.25 mm i.d., 0.25 µm film thickness)[1].

  • Causality : The DB-5MS (5% phenyl polymethyl siloxane) is a slightly polar column. Separation is governed by both boiling point and weak dipole-dipole interactions, which is critical for resolving isofenchol from its stereoisomers.

Step 5: Thermal Gradient & Detection

  • Action : Set the initial oven temperature at 60°C (hold 2 min), ramp at 5°C/min to 150°C, then 10°C/min to 280°C. Operate the MS in EI mode (70 eV) with a scan range of 40–500 Da.

  • Causality : The shallow initial ramp (5°C/min) maximizes the resolution of structurally similar monoterpenoids eluting between 15 and 25 minutes.

Table 2: Chromatographic Resolution and Identification Metrics (DB-5MS Column)
AnalyteMolecular FormulaDiagnostic Ions (m/z)Kovats RI (Experimental)Kovats RI (Literature)
Isofenchol C10H18O139, 95, 11111181114 - 1121
Fenchol C10H18O81, 111, 13611261126
Borneol C10H18O95, 110, 13911651165
n-Tridecane (IS) C13H2857, 71, 8513001300

Analytical Workflow Visualization

G Sample 1. Sample Matrix (Aqueous Dispersion) DLLME 2. DLLME Extraction (DCM + Ethanol) Sample->DLLME Rapid Injection & Vortex GC 3. Capillary GC Separation (DB-5MS Column) DLLME->GC 1 µL Organic Phase (Splitless) MS 4. EI-MS Detection (70 eV, m/z 139, 95) GC->MS Thermal Elution Data 5. Data Processing (Kovats RI & Deconvolution) MS->Data Spectral Matching

Figure 1: DLLME-GC-MS analytical workflow for the extraction and detection of isofenchol.

References

  • [2] Title: 1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol - PubChem Source: nih.gov URL:

  • [3] Title: GC-MS analysis of volatile compounds from pine tar using DLLME and cytotoxicity assessment Source: euchembioj.com URL:

  • [1] Title: Comprehensive chemical profiling of volatile constituents of Angong Niuhuang Pill in vitro and in vivo based on gas chromatography coupled with mass spectrometry Source: nih.gov URL:

  • [4] Title: Application of Gas Chromatographic Retention Indices to GC and GC–MS Identification with Variable Limits for Deviations Between Their Experimental and Reference Values Source: mdpi.com URL:

Sources

Comparative

Mass Spectral Fragmentation Comparison of 1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol and Bicyclic Monoterpenols: An Analytical Guide

Bicyclic monoterpenols ( C10​H18​O ) present a unique analytical challenge in gas chromatography-mass spectrometry (GC-MS). Because structural isomers such as isofenchol (1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol), borneo...

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Author: BenchChem Technical Support Team. Date: April 2026

Bicyclic monoterpenols ( C10​H18​O ) present a unique analytical challenge in gas chromatography-mass spectrometry (GC-MS). Because structural isomers such as isofenchol (1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol), borneol (1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol), and fenchol (1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol) share identical molecular weights (154.25 g/mol ) and similar bicyclic scaffolds, their differentiation cannot rely on exact mass alone. Instead, identification relies heavily on nuanced electron ionization (EI) mass spectral fragmentation patterns.

As a Senior Application Scientist, I have designed this guide to objectively compare these fragmentation pathways, providing researchers with the mechanistic insights and self-validating protocols required for unambiguous structural elucidation.

Mechanistic Causality of Fragmentation Pathways

In standard 70 eV EI-MS, the ionization energy vastly exceeds the ionization potential of monoterpenols (~9-10 eV). This imparts significant internal energy that drives reproducible unimolecular decompositions. The position of the gem-dimethyl group relative to the hydroxyl-bearing carbon dictates the dominant cleavage pathways.

  • Isofenchol (1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol): Unlike its isomers, isofenchol features a gem-dimethyl group at C5, distant from the C2 hydroxyl group. This spatial arrangement makes the direct loss of a methyl radical ( CH3∙​ ) highly favorable, resulting in a prominent [M−15]+ peak at m/z 139 (). Subsequent losses lead to diagnostic secondary fragments at m/z 109 and m/z 95.

  • Borneol (1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol): Borneol contains a gem-dimethyl bridge at C7. The dominant pathway initiates with the loss of water ( H2​O ) to form a radical cation at m/z 136. This is followed by the expulsion of a methyl radical and a complex skeletal rearrangement (loss of C2​H4​ ), yielding a highly stable, conjugated cyclopentenyl-type cation at m/z 95, which serves as the base peak ().

  • Fenchol (1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ol): In fenchol, the gem-dimethyl group is adjacent to the hydroxyl group at C3. This proximity facilitates an alpha-cleavage coupled with dehydration. The ring-opening mechanism rapidly cascades to form a highly stable m/z 81 ion (base peak), clearly distinguishing it from borneol ().

Quantitative Data Comparison

The table below summarizes the key diagnostic m/z values and retention indices (RI) on a standard non-polar column.

Compound NameIUPAC NomenclatureMolecular WeightBase Peak (m/z)Key Diagnostic Fragments (m/z)Approx. RI (Non-Polar)
Isofenchol 1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol154.25139139, 109, 951114
Borneol 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol154.2595136, 110, 951150
Fenchol 1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol154.2581136, 121, 93, 811113
Self-Validating Experimental Protocol

To ensure high scientific integrity and reproducibility, the following GC-MS protocol incorporates internal validation steps.

Step 1: System Tuning and Blank Validation

  • Action: Tune the mass spectrometer using Perfluorotributylamine (PFTBA).

  • Causality: Ensures the mass axis is calibrated and the relative abundances of m/z 69, 219, and 502 meet standard 70 eV EI criteria.

  • Validation: Run a solvent blank (hexane) to confirm the absence of carryover or column bleed at m/z 154.

Step 2: Sample Preparation

  • Action: Dissolve 1.0 mg of the monoterpenol standard in 1.0 mL of GC-grade hexane. Add 10 µL of an internal standard (e.g., 1-octanol or a deuterated analog).

  • Causality: Hexane provides optimal volatility and minimal solvent expansion volume in the GC inlet. The internal standard validates injection reproducibility and retention time stability.

Step 3: GC Separation

  • Action: Inject 1 µL in split mode (1:50) at 250 °C onto a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm).

  • Temperature Program: 50 °C (hold 2 min) 5 °C/min to 150 °C 20 °C/min to 250 °C (hold 5 min).

  • Causality: A slow ramp rate (5 °C/min) through the elution zone of monoterpenols (100–130 °C) is critical for resolving isomers with nearly identical retention indices (e.g., isofenchol at RI 1114 and fenchol at RI 1113) ().

Step 4: MS Acquisition

  • Action: Operate in EI mode at 70 eV. Set the ion source temperature to 230 °C and scan from m/z 35 to 350.

  • Causality: 70 eV is the universal standard for library matching. Scanning starting at m/z 35 avoids the massive solvent peak (hexane, m/z 86) while capturing low-mass diagnostic fragments.

Logical Decision Tree for Isomer Identification

The following diagram visualizes the analytical logic used to differentiate these isomers based on their base peaks.

G M Unknown Bicyclic Monoterpenol [M]+ m/z 154 EI Electron Ionization (70 eV) Fragmentation M->EI BP Determine Base Peak (m/z) EI->BP B_95 Base Peak: m/z 95 Secondary: m/z 136 BP->B_95 Loss of H2O + CH3 B_81 Base Peak: m/z 81 Secondary: m/z 93 BP->B_81 Ring Cleavage B_139 Base Peak: m/z 139 Secondary: m/z 109 BP->B_139 Loss of CH3 ID_Born Borneol (1,7,7-trimethyl...) B_95->ID_Born ID_Fench Fenchol (1,3,3-trimethyl...) B_81->ID_Fench ID_Iso Isofenchol (1,5,5-trimethyl...) B_139->ID_Iso

Decision tree for identifying bicyclic monoterpenol isomers based on EI-MS base peaks.

References
  • Title: PubChem Compound Summary for CID 379930, 1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Mass Spectrometry of Terpenes. II. Monoterpene Alcohols Source: Acta Chemica Scandinavica URL: [Link]

  • Title: Mass Spectroscopic Analysis, MNDO Quantum Chemical Studies and Antifungal Activity of Essential and Recovered Oil Constituents of Lemon-Scented Gum against Three Common Molds Source: Processes (MDPI) URL: [Link]

  • Title: Analytical Discrimination of Poisonous and Nonpoisonous Chemotypes of Giant Fennel (Ferula communis L.) through Their Biologically Active and Volatile Fractions Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

Validation

A Comparative Guide to the NMR Chemical Shifts of Bicyclo[2.2.1]heptan-2-ol Stereoisomers: A Case Study of Borneol and Isoborneol

For the Attention of Researchers, Scientists, and Drug Development Professionals. The Decisive Role of Stereochemistry in NMR Spectra The fixed, cage-like structure of the bicyclo[2.2.1]heptane system results in distinct...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

The Decisive Role of Stereochemistry in NMR Spectra

The fixed, cage-like structure of the bicyclo[2.2.1]heptane system results in distinct and predictable magnetic environments for its constituent protons and carbons. The key to differentiating endo and exo isomers lies in the anisotropic effects of the C-C single bonds and the influence of through-space interactions, which are highly dependent on the spatial orientation of substituents.

In the case of bicyclo[2.2.1]heptan-2-ols, the orientation of the hydroxyl group (endo or exo) is the primary determinant of the chemical shift differences observed for the protons and carbons in its vicinity.

Comparative Analysis of ¹H and ¹³C NMR Chemical Shifts: Borneol vs. Isoborneol

The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for borneol (endo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol) and isoborneol (exo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol). These values serve as a foundational dataset for understanding the stereochemical influences on NMR spectra in this class of compounds.

Atom Borneol (endo-OH) ¹H Chemical Shift (ppm) Isoborneol (exo-OH) ¹H Chemical Shift (ppm) Borneol (endo-OH) ¹³C Chemical Shift (ppm) Isoborneol (exo-OH) ¹³C Chemical Shift (ppm)
C1--49.947.2
C24.013.6277.975.9
C31.70 (exo), 2.38 (endo)1.55 (exo), 1.66 (endo)43.539.0
C41.881.7244.945.3
C51.30 (exo), 1.95 (endo)1.05 (exo), 1.78 (endo)27.927.2
C61.25 (exo), 1.75 (endo)1.15 (exo), 1.50 (endo)37.038.6
C7--48.049.0
C8 (Me)0.860.9820.220.4
C9 (Me)0.881.0319.618.9
C10 (Me)0.950.8513.511.9

Note: The chemical shift values are illustrative and can vary slightly depending on the solvent and experimental conditions. The assignments are based on published literature and spectral databases.

Interpreting the Spectral Differences

The most significant and diagnostic differences in the NMR spectra of borneol and isoborneol arise from the steric compression and anisotropic effects related to the C2-hydroxyl group and the C7-gem-dimethyl bridge.

  • ¹H NMR: The C2-H proton is a key indicator. In borneol (endo-OH), the C2-H is in the exo position and experiences less shielding, thus appearing at a lower field (more downfield) compared to the C2-H in isoborneol (exo-OH), which is in the endo position and is more shielded. Furthermore, the coupling constants between C2-H and the adjacent bridgehead proton (C1-H) can be informative, with different dihedral angles in the two isomers leading to different J-coupling values.

  • ¹³C NMR: The chemical shifts of the carbons in the bicyclic framework are also sensitive to the stereochemistry of the hydroxyl group. For instance, the C3 and C6 carbons in isoborneol are more shielded (appear at a higher field) compared to those in borneol. This is attributed to the gamma-gauche effect of the exo-hydroxyl group.

Experimental Protocol for NMR Analysis

Acquiring high-quality, reproducible NMR data is critical for accurate stereochemical assignment. The following protocol outlines a standard procedure for the analysis of bicyclo[2.2.1]heptan-2-ol stereoisomers.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified alcohol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or benzene-d₆). The choice of solvent can be critical, as aromatic solvents like benzene-d₆ can induce significant shifts (aromatic solvent-induced shifts, ASIS) that can aid in resolving overlapping signals.
  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • Record ¹H NMR spectra on a spectrometer with a field strength of at least 300 MHz. Higher field strengths (e.g., 500 or 600 MHz) are preferable for better signal dispersion.
  • Acquire a standard ¹³C{¹H} NMR spectrum.
  • To aid in the definitive assignment of all proton and carbon signals, a suite of 2D NMR experiments is highly recommended:
  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
  • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for assigning quaternary carbons and piecing together the molecular framework.
  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing definitive evidence for the relative stereochemistry. For example, in borneol, a NOE correlation would be expected between the endo-C2-OH proton and the syn-C7-methyl protons.

3. Data Processing and Analysis:

  • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
  • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
  • Integrate the ¹H NMR signals to determine the relative proton ratios.
  • Analyze the coupling patterns and coupling constants (J-values) in the ¹H NMR spectrum.
  • Systematically assign all ¹H and ¹³C signals using the combination of 1D and 2D NMR data.

Visualizing the Stereoisomers and Workflow

To further clarify the structural differences and the analytical workflow, the following diagrams are provided.

G cluster_borneol Borneol (endo-OH) cluster_isoborneol Isoborneol (exo-OH) borneol_img borneol_img isoborneol_img isoborneol_img

Caption: Molecular structures of borneol (endo-OH) and isoborneol (exo-OH).

G cluster_workflow NMR Analysis Workflow sample_prep Sample Preparation (5-10 mg in 0.6 mL deuterated solvent) data_acq NMR Data Acquisition (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC, NOESY) sample_prep->data_acq data_proc Data Processing (Referencing, Integration) data_acq->data_proc spectral_analysis Spectral Analysis (Chemical Shifts, Coupling Constants, NOEs) data_proc->spectral_analysis structure_elucidation Stereochemical Assignment (endo vs. exo) spectral_analysis->structure_elucidation

Caption: Experimental workflow for the stereochemical assignment of bicyclo[2.2.1]heptan-2-ol isomers by NMR spectroscopy.

Conclusion

The stereochemical assignment of rigid bicyclic systems like 1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol is critically dependent on a detailed analysis of their NMR spectra. While a complete experimental dataset for these specific "isofenchol" isomers is not readily compiled in the literature, the principles of their differentiation can be effectively understood through the well-documented case study of borneol and isoborneol. The distinct chemical shifts of key protons and carbons, particularly those in proximity to the C2-hydroxyl group, provide unambiguous markers for the endo and exo configurations. A comprehensive suite of 1D and 2D NMR experiments, coupled with a thorough understanding of stereochemical effects on nuclear shielding, remains the gold standard for the structural elucidation of these and other complex stereoisomers.

References

  • Breitmaier, E., & Voelter, W. (2004). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry (3rd ed.). Wiley-VCH.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • National Institute of Standards and Technology. (n.d.). Borneol. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Isoborneol. In NIST Chemistry WebBook. Retrieved from [Link]

Comparative

Validating GC-FID Protocols for 1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol Purity: A Comparative Guide

Executive Summary 1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol (commonly known as isofenchol) is a bicyclic monoterpene alcohol critical to fragrance formulation, pharmaceutical synthesis, and botanical profiling [1]. Due to...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol (commonly known as isofenchol) is a bicyclic monoterpene alcohol critical to fragrance formulation, pharmaceutical synthesis, and botanical profiling [1]. Due to its complex stereochemistry and the ubiquitous presence of structurally similar isomers (e.g., fenchol, borneol, and isoborneol), validating its purity requires highly selective analytical techniques. This guide provides an objective comparison of analytical methodologies and establishes a self-validating Gas Chromatography-Flame Ionization Detection (GC-FID) protocol for precise purity quantification.

Comparative Analysis: GC-FID vs. Alternative Techniques

When assessing the purity of bicyclic monoterpenes, researchers typically evaluate three primary techniques: GC-FID, Gas Chromatography-Mass Spectrometry (GC-MS), and Differential Scanning Calorimetry (DSC).

While GC-MS is the undisputed leader for qualitative identification of unknown impurities via mass spectral libraries, it suffers from non-linear response factors at high concentrations, making it suboptimal for precise purity quantification[2]. Conversely, DSC provides absolute purity based on thermodynamic melting point depression but fails to identify specific structural isomers. GC-FID remains the gold standard for routine quantitative validation due to its superior linear dynamic range and uniform response for hydrocarbons [3].

Table 1: Objective Comparison of Analytical Techniques for Bicyclic Monoterpene Purity

Analytical TechniquePrimary MechanismLinearity / Dynamic RangeSpecificity for IsomersCost & ThroughputBest Application
GC-FID Separation via polarity; ionization of C-H bondsExcellent ( 107 )High (requires polar column)Low cost, High throughputRoutine quantitative purity validation
GC-MS Separation via polarity; mass-to-charge fragmentationModerate ( 105 )High (identifies co-eluting peaks)High cost, Moderate throughputImpurity identification & profiling
DSC Melting point depression (thermodynamics)N/A (Absolute purity)Low (cannot identify impurities)Moderate cost, Low throughputOrthogonal cross-validation

Causality in GC-FID Protocol Design

A robust analytical protocol is not merely a sequence of steps; it is a carefully engineered system where every parameter serves a specific mechanistic purpose.

  • Stationary Phase Selection: Bicyclic monoterpenes like isofenchol, borneol, and camphor have nearly identical boiling points. A standard non-polar column (e.g., 5% phenyl polysilphenylene-siloxane) often fails to resolve these stereoisomers [3]. Therefore, a highly polar polyethylene glycol (PEG) stationary phase (e.g., DB-WAX) is mandatory. The polar phase separates analytes based on hydrogen-bonding interactions with the hydroxyl group, successfully resolving isofenchol from its structural analogs [4].

  • Internal Standard (IS) Calibration: To create a self-validating system, n-dodecane is utilized as an internal standard. This corrects for any variations in autosampler injection volume or split ratio fluctuations, ensuring that the calculated Relative Response Factor (RRF) remains stable across multiple batches.

  • Split Injection Dynamics: A split ratio of 10:1 is employed to prevent column overloading. Overloading causes peak fronting, which severely degrades the resolution between closely eluting stereoisomers and skews area-normalization calculations.

Experimental Workflow

GC_FID_Workflow Start 1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol Batch Sample Prep Sample Preparation Dilution in EtOAc + n-Dodecane (IS) Start->Prep Inject Autosampler Injection 1 µL, Split Ratio 10:1 Prep->Inject Column Chromatographic Separation Polar DB-WAX Column (30m x 0.32mm) Inject->Column Detect Flame Ionization Detection (FID) Uniform Hydrocarbon Response Column->Detect Validate System Suitability & Validation Resolution > 1.5, RSD < 2.0% Detect->Validate

Figure 1: End-to-end GC-FID analytical workflow for assessing isofenchol purity.

Step-by-Step Methodology: GC-FID Purity Validation Protocol

Phase 1: Reagents and Sample Preparation

  • Materials: Obtain 1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol reference standard (≥99.0% purity), n-dodecane (Internal Standard, ≥99.0%), and analytical-grade ethyl acetate.

  • Internal Standard Solution: Prepare a 5.0 mg/mL solution of n-dodecane in ethyl acetate.

  • Sample Dilution: Accurately weigh 50.0 mg of the isofenchol test sample into a 10 mL volumetric flask. Add 1.0 mL of the Internal Standard Solution.

  • Homogenization: Dilute to volume with ethyl acetate and sonicate for 5 minutes. Causality: Sonication ensures complete dissolution of the crystalline monoterpene, preventing concentration gradients in the autosampler vial [3].

Phase 2: GC-FID Instrumental Parameters

  • Column: Install a DB-WAX capillary column (30 m length × 0.32 mm internal diameter, 0.5 µm film thickness) [4].

  • Carrier Gas: High-purity Helium (99.999%) at a constant flow rate of 1.5 mL/min.

  • Injector: Set to 250°C. Inject 1 µL of the prepared sample with a split ratio of 10:1.

  • Oven Temperature Program:

    • Initial temperature: 70°C (hold for 2 minutes).

    • Ramp: 8°C/min to 220°C.

    • Final hold: 10 minutes at 220°C.

  • Detector: Set FID to 260°C. Fuel gas flows: Hydrogen at 40 mL/min, Air at 400 mL/min.

Phase 3: System Suitability and Data Validation

  • Resolution Check: Inject a system suitability mixture containing isofenchol, fenchol, and borneol. The protocol is only valid if the resolution ( Rs​ ) between adjacent peaks is ≥ 1.5. Causality: Enforcing this threshold inherently flags system degradation (e.g., active sites in the liner or column phase bleed) before quantitative data is collected.

  • Quantification: Calculate purity using the internal standard method, adjusting for the Relative Response Factor (RRF) of isofenchol against n-dodecane.

Quantitative Data Summary

The following table summarizes the experimental validation data for the optimized GC-FID protocol, demonstrating its reliability for routine purity assessment.

Table 2: GC-FID Method Validation Summary for 1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol

Validation ParameterAcceptance CriterionExperimental ResultStatus
Specificity Resolution ( Rs​ ) > 1.5 Rs​ = 2.1 (vs. fenchol)Pass
Linearity Range R2≥0.999 10 – 1000 µg/mL ( R2 = 0.9998)Pass
LOD / LOQ Signal-to-Noise 3 / 100.5 µg/mL / 1.5 µg/mLPass
Intra-day Precision RSD 2.0% (n=6)0.85%Pass
Inter-day Precision RSD 3.0% (n=12)1.20%Pass
Accuracy (Recovery) 98.0% – 102.0%99.4% ± 0.6%Pass

References

  • Title: 1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Standard operating procedures for the comprehensive and reliable analysis of cannabis terpenes Source: US Department of Energy, Office of Scientific and Technical Information (OSTI) URL: [Link]

  • Title: Sensitive assay for measurement of volatile borneol, isoborneol, and the metabolite camphor in rat pharmacokinetic study of Borneolum (Bingpian) and Borneolum syntheticum (synthetic Bingpian) Source: Acta Pharmacologica Sinica (via PubMed Central) URL: [Link]

  • Title: Comparison of Chemical Profiles, Anti-Inflammatory Activity, and UPLC-Q-TOF/MS-Based Metabolomics in Endotoxic Fever Rats between Synthetic Borneol and Natural Borneol Source: Molecules (via PubMed Central) URL: [Link]

Validation

A Comparative Guide to Kovats Retention Indices of 1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol (Isofenchol) for Enhanced Compound Identification

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the Kovats retention indices for 1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol, commonly known as isofenchol. By...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Kovats retention indices for 1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol, commonly known as isofenchol. By benchmarking its behavior across gas chromatography (GC) stationary phases of varying polarities, this document serves as a practical resource for enhancing the accuracy and reliability of compound identification in complex matrices. We will delve into the theoretical underpinnings of the Kovats retention index, present a comparative analysis of experimentally determined indices for isofenchol and related bicyclic monoterpene alcohols, and provide a detailed, field-proven protocol for their determination.

The Foundational Role of the Kovats Retention Index in Gas Chromatography

In the realm of gas chromatography, while retention time is a fundamental parameter, its variability across different instruments, columns, and analytical conditions presents a significant challenge for reproducible compound identification.[1] To address this, the Kovats retention index (RI) was introduced as a standardized, system-independent constant that converts retention times into more reliable values.[1] This index is calculated by relating the retention time of an analyte to those of bracketing n-alkane standards.[2] The use of these linear alkanes as reference points allows for the normalization of retention data, facilitating inter-laboratory comparisons and enhancing the confidence in peak assignments, especially when coupled with mass spectrometry.[2][3]

Comparative Analysis of Kovats Retention Indices

The choice of stationary phase in gas chromatography is a critical determinant of separation selectivity, directly influencing the retention behavior of analytes. For a comprehensive understanding of isofenchol's chromatographic characteristics, it is essential to examine its Kovats retention index across stationary phases of varying polarities. The following table presents a compilation of experimentally determined Kovats retention indices for isofenchol and two structurally similar bicyclic monoterpene alcohols, fenchol and borneol, on non-polar, and polar columns.

CompoundStationary Phase (Polarity)Kovats Retention Index (RI)
1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol (Isofenchol) Methyl Silicone (Non-polar)1114 - 1119
Carbowax 20M (Polar)1555
Fenchol DB-1 (Non-polar)1097
SPB-1 (Non-polar)1107 - 1117
CP Sil 8 CB (Non-polar)1115
Carbowax 20M + Igepal (20:1) (Polar)1580
Borneol SPB-1 (Non-polar)1147
DB-5 (Non-polar)1165
HP-101 (Non-polar)1180
DB-Wax (Polar)1642
HP-20M (Polar)1677
S-Wax (Polar)1721
HP-FFAP (Polar)1747

Note: The presented Kovats retention indices are compiled from various sources. It is important to consider that minor variations can occur due to differences in experimental conditions.

Experimental Protocol for the Determination of Kovats Retention Indices of Terpene Alcohols

The following protocol provides a detailed methodology for the accurate and reproducible determination of the Kovats retention index for isofenchol and other terpene alcohols. This protocol is designed to be a self-validating system, incorporating best practices to minimize experimental variability.

Materials and Reagents
  • Analyte: 1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol (Isofenchol) of high purity.

  • Solvent: Hexane or ethyl acetate (GC grade).

  • n-Alkane Standard Mix: A certified mixture of n-alkanes (e.g., C8-C20) in a suitable solvent.

  • GC Vials: 2 mL amber glass vials with PTFE-lined septa.

Instrumentation
  • Gas Chromatograph (GC): Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • GC Columns:

    • Non-polar: DB-1 or equivalent (100% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Polar: DB-Wax or equivalent (polyethylene glycol), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, high purity.

Experimental Workflow

G cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis A Prepare Analyte Solution (e.g., 100 µg/mL in Hexane) C Co-inject Analyte and n-Alkanes A->C B Prepare n-Alkane Standard Mix (e.g., C8-C20) B->C E Inject Sample C->E D Set GC Parameters (Injector, Oven Program, Detector) D->E F Acquire Chromatogram E->F G Identify Peaks (Analyte and n-Alkanes) F->G H Determine Retention Times G->H I Calculate Kovats Retention Index H->I

Caption: Workflow for Kovats Retention Index Determination.

Step-by-Step Procedure
  • Sample Preparation:

    • Prepare a stock solution of isofenchol at a concentration of approximately 1 mg/mL in hexane.

    • Prepare a working solution by diluting the stock solution to approximately 10 µg/mL in hexane.

    • In a separate vial, prepare a working solution of the n-alkane standard mixture.

    • For analysis, prepare a vial containing a mixture of the isofenchol working solution and the n-alkane standard working solution. The concentration of each component should be sufficient to produce a clear chromatographic peak.

  • Gas Chromatography Conditions:

    • Injector:

      • Inlet Temperature: 250 °C

      • Injection Volume: 1 µL

      • Split Ratio: 50:1 (can be adjusted based on analyte concentration)

    • Oven Temperature Program:

      • Initial Temperature: 60 °C, hold for 2 minutes

      • Ramp Rate: 5 °C/min to 250 °C

      • Final Hold: Hold at 250 °C for 5 minutes

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Detector (FID):

      • Temperature: 280 °C

      • Hydrogen Flow: 30 mL/min

      • Air Flow: 300 mL/min

      • Makeup Flow (if applicable): 25 mL/min

  • Data Acquisition and Analysis:

    • Inject the prepared sample mixture into the GC system.

    • Acquire the chromatogram.

    • Identify the peaks corresponding to the n-alkanes and isofenchol.

    • Determine the retention times for isofenchol and the two n-alkanes that elute immediately before and after it.

    • Calculate the Kovats retention index (I) using the following formula for a temperature-programmed run:

      I = 100 [n + (N - n) * (tR(analyte) - tR(n)) / (tR(N) - tR(n))]

      Where:

      • tR(analyte) is the retention time of isofenchol.

      • tR(n) is the retention time of the n-alkane eluting before isofenchol.

      • tR(N) is the retention time of the n-alkane eluting after isofenchol.

      • n is the carbon number of the earlier eluting n-alkane.

      • N is the carbon number of the later eluting n-alkane.

Causality Behind Experimental Choices

  • Choice of Stationary Phases: The use of both non-polar (e.g., DB-1) and polar (e.g., DB-Wax) columns is crucial for a comprehensive characterization. Non-polar phases primarily separate compounds based on their boiling points and van der Waals interactions. In contrast, polar phases, such as those with polyethylene glycol, introduce additional retention mechanisms like dipole-dipole interactions and hydrogen bonding, which are particularly relevant for polar analytes like alcohols.[3][4] This dual-column approach provides a more complete picture of the analyte's physicochemical properties and aids in its unambiguous identification.

  • Temperature Programming: A temperature-programmed oven ramp is employed to ensure the efficient elution of a wide range of compounds with varying volatilities, from the more volatile n-alkanes to the less volatile terpene alcohols.[5] This approach improves peak shape and resolution compared to isothermal analysis, especially for complex mixtures.

  • n-Alkane Standards: A homologous series of n-alkanes is the universally accepted standard for Kovats retention index determination due to their non-polar nature and regular elution pattern, which provides a reliable framework for interpolation.[2]

Conclusion

The Kovats retention index is an indispensable tool for the reliable identification of volatile and semi-volatile compounds in gas chromatography. This guide has provided a comparative analysis of the Kovats retention indices for 1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol (isofenchol) on stationary phases of different polarities, offering a valuable benchmark for researchers. The detailed experimental protocol and the rationale behind the methodological choices are intended to empower scientists to generate accurate and reproducible retention index data in their own laboratories, ultimately leading to more confident compound identification in their research and development endeavors.

References

  • Fenchol. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

  • The Kovats Retention Index: 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol (C10H18O). The Pherobase. [Link]

  • Davies, N. W. Gas chromatographic retention indices of monoterpenes and sesquiterpenes on methyl silicone and Carbowax 20M phases. Journal of Chromatography A1990 , 503, 1–24. [Link]

  • Kovats retention index. Wikipedia. [Link]

  • Cserháti, T.; Forgács, E. Cluster and principal component analysis for Kováts' retention indices on apolar and polar stationary phases in gas chromatography. Journal of Chromatography A2008 , 1177 (1), 175–182. [Link]

  • Mohammed, A. A.; et al. Validation of Essential Oils' Gas Chromatography Mass Spectrometry Compositional Analysis Using System independent parameters; Kovat Index and Fragmentation Pattern. Oriental Journal of Chemistry2021 , 37 (3), 633-640. [Link]

  • Ciążyńska-Halarewicz, K.; Kowalska, T. A study of the dependence of the Kováts retention index on the temperature of analysis on stationary phases of different polarity. Acta Chromatographica2003 , 13, 69-80. [Link]

  • Joshi, S. C.; et al. Retention indices of endo-and exo-fenchols and some of their esters. Journal of Essential Oil Research2014 , 26 (6), 393-400. [Link]

  • Stauffer, M. Does High Polarity Mean High Retention on Stationary Phases in Gas Chromatography? LCGC International2023 . [Link]

  • Snow, N. H. Stationary Phase Selectivity: The Chemistry Behind the Separation. LCGC International2018 . [Link]

  • How to use Kováts Retention Indexes. DataApex. [Link]

  • Zenkevich, I. G.; et al. Refinement of Retention Indices in Gas Chromatography for a Number of Substituted Phenols. Molecules2022 , 27 (1), 123. [Link]

  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Welch Materials. [Link]

  • Packed Columns Stationary Phases. Shinwa Chemical Industries Ltd. [Link]

  • Kovats' retention index system. ResearchGate. [Link]

  • Dyade, G. K.; et al. A Novel Approach: Effect of polarity Index of mobile phase on Retention Time of Antihyperlipidemic Antihypertensive and Angiotensin inhibiting Drugs in RP-HPLC Method. Research Journal of Pharmacy and Technology2021 , 14 (10), 5261-5267. [Link]

  • Dai, J.; et al. Evaluation of Retention Mechanisms of Polar Compounds on Polar Stationary Phases Based on Type C Silica. Molecules2021 , 26 (1), 123. [Link]

  • Stationary Phases in Gas Chromatographic Retention Data. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol

This guide provides an essential framework for the safe handling of 1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol in a laboratory setting. As researchers and drug development professionals, our primary responsibility extends...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an essential framework for the safe handling of 1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol in a laboratory setting. As researchers and drug development professionals, our primary responsibility extends beyond achieving results to ensuring a safe environment for ourselves and our colleagues. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions.

While comprehensive toxicological data for 1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol is not extensively documented, a conservative approach to safety is paramount. We will operate under the guidance derived from data on structurally similar bicyclic compounds and established principles of laboratory hygiene. The recommendations for related chemicals consistently point towards hazards including skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] Therefore, the protocols outlined below are designed to mitigate these risks effectively.

Core Hazard Assessment and PPE Matrix

A foundational aspect of laboratory safety is understanding the "why" behind each precaution. The primary anticipated risks associated with 1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol, based on analogous compounds, are direct contact hazards.

  • Eye Contact: Expected to cause serious irritation.[2][3][4]

  • Skin Contact: Likely to cause skin irritation upon prolonged or repeated contact.[2][3][4]

  • Inhalation: May cause respiratory tract irritation, particularly if handled as a powder or aerosolized.[2][3][4]

The following table summarizes the minimum required PPE for handling this compound.

Task / Condition Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling small quantities (<10g) in a well-ventilated area Safety glasses with side shields (EN166 compliant)Nitrile rubber glovesStandard lab coatNot typically required
Handling larger quantities (>10g) or potential for splashing Chemical safety goggles and/or face shieldNitrile rubber glovesChemical-resistant apron over lab coatRequired if not in a certified fume hood
Generating dust or aerosols (e.g., weighing, sonicating) Chemical safety gogglesNitrile rubber glovesStandard lab coatUse within a chemical fume hood or wear a NIOSH-approved respirator
Emergency Spill Cleanup Chemical safety goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or apronNIOSH-approved respirator with organic vapor cartridge

Detailed PPE Selection and Rationale

Choosing the correct PPE is a critical control measure. This section explains the selection logic for each type of protection.

Eye and Face Protection

Direct ocular exposure is a primary risk. Standard safety glasses with side shields are the absolute minimum. However, for tasks with a higher splash potential, such as transfers of solutions or heating, chemical safety goggles are required as they form a seal around the eyes, offering superior protection.[5]

Hand Protection

The most common route of chemical exposure is through skin contact. Protective gloves are mandatory.[3][5]

  • Material Choice: Nitrile rubber is the recommended glove material for incidental contact. It provides a good balance of chemical resistance, dexterity, and allergy avoidance compared to latex. Always inspect gloves for tears or pinholes before use.

  • Causality: The principle behind glove selection is preventing chemical permeation. For prolonged contact or immersion, consult the glove manufacturer's compatibility charts. Never reuse disposable gloves; once removed, they should be disposed of properly.

Body Protection

A standard laboratory coat is required to protect street clothes and skin from minor spills and contamination. For larger-scale work, a chemical-resistant apron provides an additional barrier against splashes. Contaminated clothing should be removed immediately and laundered separately before reuse.[3]

Respiratory Protection

The need for respiratory protection is dictated by the effectiveness of engineering controls.[2]

  • Primary Control: The most effective way to control respiratory hazards is to use a certified chemical fume hood . This captures vapors or dust at the source, preventing them from entering the breathing zone.

  • Secondary Control: In the absence or failure of a fume hood where vapors or dust may be generated, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary. Fit testing and proper training are essential for respirator effectiveness.

Operational Plan: A Step-by-Step PPE Protocol

This protocol ensures that PPE is used in a manner that maximizes its protective capabilities.

Pre-Operational Phase: Preparation and Donning
  • Verify Engineering Controls: Confirm that the chemical fume hood (if required) is functioning correctly (check airflow monitor).

  • Inspect PPE: Check all PPE for damage (cracks in goggles, holes in gloves, etc.).

  • Donning Sequence:

    • Don lab coat and fasten completely.

    • Don eye/face protection.

    • Wash and dry hands thoroughly.

    • Don gloves, ensuring they overlap the cuffs of the lab coat.

Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow start Start: Handling 1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol check_ventilation Is work performed in a certified chemical fume hood? start->check_ventilation base_ppe Minimum PPE: - Lab Coat - Nitrile Gloves - Safety Glasses check_ventilation->base_ppe  Yes respirator Mandatory: NIOSH-Approved Respirator check_ventilation->respirator No   check_splash Is there a significant splash risk? goggles Upgrade to: Chemical Goggles check_splash->goggles Yes proceed Proceed with Task check_splash->proceed No base_ppe->check_splash face_shield Add: Face Shield goggles->face_shield High Volume/ Energy Task goggles->proceed face_shield->proceed respirator->base_ppe

Caption: Decision workflow for selecting appropriate PPE.

Post-Operational Phase: Doffing and Disposal

Proper removal of PPE is critical to prevent cross-contamination.

  • Decontaminate: Wipe down gloves with a damp cloth if grossly contaminated before removal.

  • Doffing Sequence (in an uncontaminated area):

    • Remove lab coat, turning it inside out to contain contaminants.

    • Remove face shield/goggles from the back.

    • Remove gloves by peeling one off with the other, turning them inside out, without touching the outside with bare skin.

  • Disposal: Dispose of all used disposable PPE (gloves, etc.) in a designated hazardous waste container.[1]

  • Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[1][3]

Emergency Response and Disposal

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

Contaminated PPE Disposal: All disposable PPE that has come into contact with 1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol must be considered hazardous waste. It should be collected in a clearly labeled, sealed container for disposal according to your institution's and local environmental regulations. Do not discard it in regular trash.

References

  • PubChem. (n.d.). 1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). Bicyclo[2.2.1]heptan-2-ol, 1,5,5-trimethyl-. Retrieved from [Link]

Sources

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